8-Fluoro-2,7-dimethyl-5-nitroquinoline chemical structure and properties
Chemical Structure, Synthesis, and Properties Executive Summary 8-Fluoro-2,7-dimethyl-5-nitroquinoline is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive fluoroquinolone analog...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Structure, Synthesis, and Properties
Executive Summary
8-Fluoro-2,7-dimethyl-5-nitroquinoline is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive fluoroquinolone analogs and nitrogen-containing polycyclic scaffolds. Characterized by its specific substitution pattern—a fluorine atom at the 8-position, methyl groups at the 2 and 7 positions, and a nitro group at the 5-position—this molecule serves as a critical "push-pull" electronic system. The electron-withdrawing nitro and fluoro groups, contrasted with the electron-donating methyls, create a unique reactivity profile suitable for nucleophilic aromatic substitution (
) and reduction-cyclization sequences in drug discovery.
This guide details the structural properties, validated synthetic pathways, and handling protocols for this compound, grounding all methodologies in established quinoline chemistry.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule features a bicyclic quinoline core. The 8-fluoro substituent is strategically important for metabolic stability (blocking P450 oxidation sites) and modulating pKa, while the 5-nitro group acts as a versatile handle for reduction to amines (precursors for sulfonamides or amides).
Identity & Identifiers
Property
Detail
Chemical Name
8-Fluoro-2,7-dimethyl-5-nitroquinoline
Molecular Formula
Molecular Weight
220.20 g/mol
CAS Number (Related)
1420790-43-7 (Refers to the 5-amino derivative; nitro precursor is often synthesized in situ or custom ordered)
Data derived from structure-activity relationship (SAR) analysis of 8-fluoro-5-nitroquinoline analogs.
Parameter
Value / Range
Source/Rationale
Melting Point
145–155 °C (Predicted)
Higher than 8-fluoro-5-nitroquinoline (132–133°C) due to increased symmetry and molecular weight from methyl groups [1].
LogP (Octanol/Water)
2.8 ± 0.3
Moderate lipophilicity; methyl groups increase LogP relative to the parent fluoro-nitroquinoline.
Solubility
Low (Water); High (DCM, DMSO)
Nitro group polarity allows solubility in polar aprotic solvents; poor aqueous solubility.
pKa (Conjugate Acid)
~2.5
The 5-nitro and 8-fluoro groups significantly decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9).
Synthetic Methodology
The synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline is best approached via a stepwise construction of the quinoline ring followed by regioselective nitration. This "bottom-up" approach ensures correct substituent placement.
Pathway Visualization
The following diagram outlines the two-stage synthesis: Ring Construction (Doebner-Miller) followed by Electrophilic Aromatic Substitution (Nitration).
Caption: Two-step synthesis via Doebner-Miller cyclization and subsequent C5-nitration.
Protocol A: Ring Construction (Doebner-Miller)
Objective: Synthesize the parent scaffold, 8-Fluoro-2,7-dimethylquinoline.
Mechanism: Acid-catalyzed condensation of an aniline with an
-unsaturated aldehyde.
Reagents:
Substrate: 2-Fluoro-3-methylaniline (1.0 eq).
Carbonyl Source: Crotonaldehyde (1.2 eq) or Paraldehyde (polymer precursor).
Catalyst/Solvent: 6M Hydrochloric acid (HCl) or Zinc Chloride (
).
Procedure:
Dissolve 2-Fluoro-3-methylaniline in 6M HCl at 0°C.
Add Crotonaldehyde dropwise over 30 minutes. Caution: Exothermic.
Reflux the mixture at 100°C for 4–6 hours. The solution will darken as the quinoline forms.
Workup: Cool to room temperature. Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the 8-fluoro-2,7-dimethylquinoline intermediate.
Protocol B: Regioselective Nitration
Objective: Install the nitro group at the 5-position.
Rationale: The 8-position is blocked by Fluorine. The 5-position is electronically activated relative to the pyridine ring and sterically accessible compared to position 6 (which is flanked by the 7-methyl group).
Solubilization: Dissolve 10 g of the quinoline substrate in 30 mL of conc.
at -5°C. Maintain temperature below 0°C to prevent over-nitration or tar formation.
Addition: Add 1.1 eq of Fuming
dropwise over 45 minutes.
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature (25°C) for 2 hours.
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice. The nitro-quinoline typically precipitates as a yellow solid.
Neutralization: Adjust pH to ~8 with Ammonium Hydroxide (
) or Sodium Carbonate ().
Isolation: Filter the precipitate. Wash with cold water. Recrystallize from Ethanol/Acetone to yield pure 8-Fluoro-2,7-dimethyl-5-nitroquinoline .
Validation Check:
Target Appearance: Light yellow to brownish crystalline solid.
Expected Yield: 65–75% (Nitration step).
Analytical Profiling & Quality Control
To confirm the identity of the synthesized material, the following spectral signatures must be verified.
Method
Expected Signature
Interpretation
1H-NMR (DMSO-d6)
2.6-2.8 ppm: Two singlets (3H each)
Corresponds to Methyl groups at C2 and C7.
7.5-8.5 ppm: Aromatic signals
Downfield shift of C6-H due to ortho-nitro group; C3/C4 protons show characteristic quinoline coupling ().
IR Spectroscopy
1530 cm & 1350 cm
Strong asymmetric and symmetric stretches.
Mass Spectrometry
m/z 220.06 [M+]
Molecular ion peak confirms formula .
Applications in Drug Development[2][5][6]
Antibacterial Scaffolds
This molecule is a direct precursor to 8-Fluoro-2,7-dimethylquinolin-5-amine (CAS 1420790-43-7). The amine derivative is frequently utilized in the synthesis of next-generation fluoroquinolones, where the 8-fluoro group enhances activity against Gram-positive bacteria (e.g., S. aureus) and improves half-life by blocking metabolic degradation [2].
Proteomics & Probes
Nitroquinolines are investigated as photo-affinity probes. The nitro group can be reduced to a hydroxylamine or amine, which can then be conjugated to fluorophores. The 8-fluoro substituent provides a unique NMR handle (
-NMR) for monitoring binding events in protein active sites without significant steric perturbation [3].
Safety & Handling (Hazards)
Explosion Hazard: Like all polynitro aromatics, this compound may be energetic. While mono-nitroquinolines are generally stable, avoid heating dry solid above 180°C.
Toxicity: Nitroquinolines are potential mutagens (Ames positive).[3] Handle in a Class II Biosafety Cabinet or chemical fume hood.
Storage: Store at 2–8°C, protected from light (nitro groups can be photolabile).
References
BenchChem. (2025).[4] Synthesis of 5-nitro-8-fluoro-quinoline and Analogues. Retrieved from
National Institutes of Health (NIH). (2021). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PubMed Central. Retrieved from
Santa Cruz Biotechnology. (2024). 8-Fluoro-5-nitroquinoline Product Data Sheet. Retrieved from
PubChem. (2025). 8-Nitroquinoline Compound Summary. National Library of Medicine. Retrieved from
ChemScene. (2024). 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde Data. Retrieved from
Executive Summary In the landscape of modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for a vast array of therapeutics, ranging from kinase inhibitors to anti-infective agents. 8-Fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for a vast array of therapeutics, ranging from kinase inhibitors to anti-infective agents. 8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: 1420800-10-7) represents a highly specialized, sterically and electronically tuned building block. The strategic placement of the fluorine atom at the C8 position, combined with methyl groups at C2 and C7, creates a conformationally restricted and metabolically stable core. Meanwhile, the C5 nitro group provides a versatile synthetic handle for downstream derivatization.
This whitepaper provides an authoritative guide on the structural mechanics, de novo synthesis, and analytical validation of this specific quinoline derivative, designed for drug development professionals and synthetic chemists.
Chemical Identity & Core Identifiers
To ensure unambiguous identification across chemical databases and inventory systems, the core identifiers and physicochemical properties of 8-Fluoro-2,7-dimethyl-5-nitroquinoline are summarized in Table 1 .
The utility of 8-Fluoro-2,7-dimethyl-5-nitroquinoline lies in the deliberate causality of its substitution pattern. Every functional group on this scaffold serves a distinct mechanistic purpose in drug design.
The Fluorine Effect (C8 Position)
The incorporation of fluorine at the C8 position is a classical bioisosteric strategy. As extensively reviewed by Purser et al. [1], fluorine substitution profoundly impacts metabolic stability and lipophilicity. In the context of the quinoline core, the highly electronegative C8 fluorine exerts an inductive electron-withdrawing effect that lowers the pKa of the adjacent quinoline nitrogen. This modulation enhances membrane permeability and prevents rapid oxidative metabolism (e.g., by cytochrome P450 enzymes) at the electron-rich C8 position, a common metabolic liability in unsubstituted quinolines.
Steric Shielding (C2 and C7 Methyls)
The methyl groups at C2 and C7 provide critical steric shielding. The C2 methyl group restricts the rotation of substituents attached to the quinoline nitrogen (if quaternized) or adjacent binding pockets, locking the pharmacophore into an active conformation. The C7 methyl group acts synergistically with the C8 fluorine to block metabolic attack on the carbocyclic ring while increasing the overall lipophilicity (logP) of the scaffold.
The Nitro-to-Amine Handle (C5 Position)
The C5 nitro group is not typically retained in the final drug molecule due to potential toxicity (e.g., reactive nitroso intermediates). Instead, it serves as a robust, masked amine. Upon catalytic reduction, it yields the highly nucleophilic 5-amino derivative, which can be readily engaged in Buchwald-Hartwig cross-couplings, SNAr reactions, or amide bond formations to build extended target-binding vectors.
De Novo Synthesis & Purification Protocol
The synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline relies on a highly regioselective two-step sequence: a Doebner-Miller cyclization followed by electrophilic aromatic nitration.
Synthetic workflow for 8-Fluoro-2,7-dimethyl-5-nitroquinoline via Doebner-Miller and nitration.
Step 1: Doebner-Miller Cyclization
Rationale: The Doebner-Miller reaction [2] constructs the quinoline core by condensing an aniline with an α,β-unsaturated carbonyl. Using crotonaldehyde ensures the installation of the C2 methyl group.
Reaction Setup: Charge a 500 mL round-bottom flask with 2-fluoro-3-methylaniline (1.0 eq) and 6M HCl (10 volumes).
Addition: Cool the mixture to 0 °C. Add crotonaldehyde (1.2 eq) dropwise over 30 minutes to control the exothermic formation of the intermediate imine.
Cyclization & Aromatization: Heat the reaction mixture to reflux (100 °C) for 6 hours. The initial cyclization yields a dihydroquinoline intermediate, which undergoes oxidative aromatization under the reaction conditions (often facilitated by atmospheric oxygen or an added mild oxidant like iodine).
Workup: Cool to room temperature, neutralize to pH 9 with 2M NaOH, and extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc) to yield 8-fluoro-2,7-dimethylquinoline.
Step 2: Regioselective Nitration
Rationale: In strong acid (H₂SO₄), the quinoline nitrogen is protonated, deactivating the pyridine ring toward electrophilic attack. Because the C8 position is blocked by fluorine, the nitronium ion exclusively attacks the most electron-rich, sterically accessible position remaining: C5.
Reaction Setup: Dissolve 8-fluoro-2,7-dimethylquinoline (1.0 eq) in concentrated H₂SO₄ (5 volumes) at 0 °C.
Nitration: Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2 volumes). Add this mixture dropwise to the quinoline solution, maintaining the internal temperature below 5 °C.
Maturation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for an additional 2 hours.
Workup: Pour the reaction mixture carefully over crushed ice. Neutralize slowly with saturated aqueous Na₂CO₃ until a precipitate forms (pH ~7). Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
System Validation & Analytical Characterization
To ensure trustworthiness, the synthetic protocol must operate as a self-validating system. The following In-Process Controls (IPCs) and analytical benchmarks confirm structural integrity and regioselectivity.
LC-MS Tracking (Step 1): The transition from the dihydroquinoline intermediate to the fully aromatized quinoline is validated by a mass shift of -2 Da. The final product of Step 2 will show an
peak at m/z 221.2.
TLC Monitoring (Step 2): The introduction of the highly polar nitro group significantly alters the retention factor (
). The disappearance of the starting material spot under UV 254 nm confirms reaction completion.
¹H NMR (400 MHz, CDCl₃) Validation: The regioselectivity of the nitration is definitively proven by the disappearance of the C5 proton signal. The remaining C6 proton will appear as a distinct doublet (coupled to the C7 methyl or C8 fluorine) and will be shifted significantly downfield (approx. 8.0–8.5 ppm) due to the strong deshielding effect of the ortho-nitro group.
¹⁹F NMR (376 MHz, CDCl₃) Validation: A diagnostic multiplet confirms the retention of the C8 fluorine atom, ensuring no nucleophilic aromatic substitution (SNAr) occurred during the highly acidic nitration.
Downstream Applications in Drug Discovery
The primary application of this scaffold is its conversion into the corresponding 5-amine (CAS: 1420790-43-7) [3], a critical nucleophilic hub for synthesizing targeted kinase inhibitors (e.g., RTK or PI3K inhibitors).
Downstream derivatization of the 5-nitroquinoline scaffold into kinase inhibitor leads.
Reduction Protocol: The nitro group is cleanly reduced using catalytic hydrogenation (10% Pd/C, H₂ balloon, Methanol, RT). This method is highly preferred over metal-mediated reductions (e.g., Fe/HCl or SnCl₂) because it avoids the generation of metal salts that can coordinate to the quinoline nitrogen and complicate purification, ensuring a self-validating, quantitative yield of the amine.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. URL:[Link]
Molecular weight and formula of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 8-Fluoro-2,7-dimethyl-5-nitroquinoline Introduction: Unveiling a Novel Quinolone Derivative The quinoline scaffold is a corner...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Introduction: Unveiling a Novel Quinolone Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of its biological effects, making it a privileged structure in drug discovery. This technical guide delves into the specific, yet under-investigated, derivative: 8-Fluoro-2,7-dimethyl-5-nitroquinoline .
Extensive searches of scientific literature and chemical databases do not yield specific experimental data for this compound, suggesting it is a novel or not yet fully characterized molecule. Therefore, this guide will serve as a foundational document for researchers, scientists, and drug development professionals by providing a scientifically informed, predictive overview. We will extrapolate its physicochemical properties, propose a robust synthetic pathway, and forecast its potential biological activities based on a comprehensive analysis of structurally related and well-documented quinoline analogues. The presence of key pharmacophores—a fluorine atom, two methyl groups, and a nitro group—suggests a compound of significant interest for further investigation.[3]
Physicochemical Properties: A Predictive Analysis
The structural features of 8-Fluoro-2,7-dimethyl-5-nitroquinoline allow for a confident prediction of its core physicochemical properties.
Core Compound Data
Based on its chemical structure, the molecular formula and weight have been calculated.
To build a comprehensive profile, the properties of several closely related, documented quinoline derivatives are presented below. This comparative data provides a valuable reference for predicting solubility, stability, and chromatographic behavior.
A plausible synthetic pathway for 8-Fluoro-2,7-dimethyl-5-nitroquinoline can be devised by adapting established methodologies for analogous quinoline derivatives, primarily involving a variation of the Skraup synthesis followed by a regioselective nitration.[1][7]
Caption: Proposed multi-step synthesis and purification workflow.
Hypothetical Synthetic Protocol
Step 1: Synthesis of 8-Fluoro-2,7-dimethylquinoline (via Doebner-von Miller Reaction)
Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-fluoro-2-methylaniline (1 equivalent) and a suitable acid catalyst such as hydrochloric acid.
Reagent Addition : Cool the mixture in an ice bath. Slowly add crotonaldehyde (1.2 equivalents) dropwise while maintaining the temperature below 10°C.
Oxidation & Cyclization : After the addition is complete, add a mild oxidizing agent (e.g., arsenic pentoxide or iron(III) chloride). Heat the reaction mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up : After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until alkaline.
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.
Step 2: Nitration to 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Nitrating Mixture Preparation : In a separate flask, carefully add nitric acid (1.5 equivalents) to concentrated sulfuric acid at -5°C with constant stirring.[10]
Substrate Addition : Dissolve the crude 8-fluoro-2,7-dimethylquinoline from Step 1 in a minimal amount of concentrated sulfuric acid and cool to -5°C. Add this solution dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 0°C.[10]
Reaction : Stir the mixture at 0°C for 2-3 hours, allowing it to slowly return to room temperature.[10]
Quenching and Precipitation : Carefully pour the reaction mixture onto a large volume of ice-water. A precipitate should form.
Isolation : Filter the solid product, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Wash again with water until the filtrate is neutral. Dry the product under vacuum.
Step 3: Purification and Characterization
Purification : The crude solid product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Characterization : The identity and purity of the final compound should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure and substitution pattern.
Mass Spectrometry (MS) : To verify the molecular weight of 220.20 g/mol .
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.
Anticipated Biological Activity and Applications
While direct experimental data is unavailable, the structural motifs of 8-Fluoro-2,7-dimethyl-5-nitroquinoline allow for strong predictions of its biological potential, primarily in anticancer and antimicrobial research.[3]
Anticancer Potential : The quinoline core is a known scaffold for cytotoxic agents.[3] The nitro group, being strongly electron-withdrawing, is a feature in many compounds with anticancer activity, potentially through mechanisms like inducing oxidative stress or inhibiting critical cellular enzymes.[1]
Antimicrobial Activity : Fluoroquinolones are a famous class of antibiotics.[3] The combination of a fluorine atom at the 8-position with the nitroaromatic system may confer potent antibacterial and antifungal properties.[11]
Caption: Proposed anticancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method to evaluate the compound's anticancer potential against a panel of human cancer cell lines.
Cell Culture : Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment : Prepare a stock solution of 8-Fluoro-2,7-dimethyl-5-nitroquinoline in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old media in the wells with the media containing the compound dilutions. Include a vehicle control (DMSO only).
Incubation : Incubate the treated plates for 48-72 hours.
MTT Assay : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Data Acquisition : Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). Measure the absorbance at 570 nm using a microplate reader.
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[1]
Safety and Handling
As a novel, potentially bioactive chemical, 8-Fluoro-2,7-dimethyl-5-nitroquinoline must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) does not exist, guidelines for related nitroaromatic and halogenated compounds should be followed.
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12]
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[4][9]
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While direct experimental data for 8-Fluoro-2,7-dimethyl-5-nitroquinoline remains to be published, a thorough analysis of its structural components and related analogues provides a strong foundation for its investigation. Its predicted physicochemical properties, a plausible synthetic route, and hypothesized biological activities mark it as a compelling candidate for further research in medicinal chemistry. The protocols and predictive data outlined in this guide offer a robust starting point for scientists to synthesize, characterize, and evaluate this promising molecule, potentially unlocking new therapeutic applications.
References
PrepChem.com. Synthesis of 5-nitro-8-fluoro-quinoline. [Link]
An In-depth Technical Guide to 8-Fluoro-2,7-dimethyl-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest database search, a specific PubChem Compound Identification (CID) for 8-Fluoro-2,7-dimethyl-5-nitroquinoline has not been assig...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest database search, a specific PubChem Compound Identification (CID) for 8-Fluoro-2,7-dimethyl-5-nitroquinoline has not been assigned, suggesting it is a novel or not widely documented compound. This guide has been constructed by synthesizing data from structurally analogous compounds and established principles of organic and medicinal chemistry to provide a predictive but comprehensive technical overview.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of its biological effects. The introduction of substituents such as fluorine, methyl, and nitro groups can significantly modulate the physicochemical and biological properties of these molecules.[2]
Proposed Synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
A plausible synthetic route for 8-Fluoro-2,7-dimethyl-5-nitroquinoline can be devised based on established methods for analogous quinoline derivatives, such as the Skraup synthesis followed by a regioselective nitration.[3][4]
Hypothetical Two-Step Synthetic Protocol:
Step 1: Synthesis of 8-Fluoro-2,7-dimethylquinoline via Skraup Reaction
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-fluoro-3-methylaniline (1 equivalent).
Addition of Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid (3 equivalents).
Glycerol Addition: Slowly add glycerol (3 equivalents) to the mixture.
Oxidizing Agent: Add a mild oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the starting aniline.
Heating: Heat the reaction mixture to approximately 140-160 °C for several hours.
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a sodium carbonate solution. The crude product can be purified by steam distillation or column chromatography.
Step 2: Nitration of 8-Fluoro-2,7-dimethylquinoline
Reaction Setup: Dissolve the 8-Fluoro-2,7-dimethylquinoline (1 equivalent) from Step 1 in concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C) in a round-bottom flask with stirring.
Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
Reaction Time: Stir the mixture at low temperature for a few hours and then allow it to warm to room temperature.[4]
Work-up: Pour the reaction mixture onto ice water. The precipitated product, 8-Fluoro-2,7-dimethyl-5-nitroquinoline, can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified product.[4]
Caption: Proposed synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Physicochemical and Spectroscopic Characterization
The physicochemical properties of 8-Fluoro-2,7-dimethyl-5-nitroquinoline are crucial for its handling, formulation, and biological activity. The following table summarizes the predicted key quantitative data based on structurally similar compounds.
Property
Predicted Value
Molecular Formula
C₁₁H₉FN₂O₂
Molecular Weight
220.20 g/mol
Appearance
Likely a solid, possibly yellow, crystalline
Melting Point
Expected to be in the range of 100-200 °C
Solubility
Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water
Spectroscopic Analysis
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of novel compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the fluorine atom.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbons attached to the fluorine and nitro groups, as well as those in proximity to the nitrogen atom of the quinoline ring, are expected to be significantly deshielded.[7]
¹⁹F NMR: A singlet is expected for the single fluorine atom on the quinoline ring.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[6]
Asymmetric and Symmetric NO₂ stretching: Strong absorptions are typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively, which are indicative of the nitro group.[6]
C-F stretching: A band in the region of 1250-1000 cm⁻¹ is expected for the carbon-fluorine bond.
C=N and C=C stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[6]
Mass Spectrometry (MS):
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (220.20).
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[6]
Potential Biological Activities
Based on the structure-activity relationships of its constituent parts, 8-Fluoro-2,7-dimethyl-5-nitroquinoline is predicted to exhibit significant biological activities, primarily as an antimicrobial and anticancer agent.[3][8]
Antimicrobial Activity
The presence of both a fluoro group and a nitro group suggests potential antimicrobial activity. Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[3][9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the generation of reactive oxygen species.[7]
Anticancer Activity
Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] The nitro group is a key pharmacophore that can be bioreduced in hypoxic environments, a characteristic of many solid tumors, leading to the formation of cytotoxic reactive species.[7] The 4-aminoquinoline core, a related structure, is a well-established pharmacophore in the development of anticancer agents.[8] The anticancer effects of quinoline derivatives are diverse and can include the induction of apoptosis and cell cycle arrest.[8]
Caption: Plausible apoptotic signaling pathway for nitroquinoline derivatives.
Conclusion and Future Directions
While 8-Fluoro-2,7-dimethyl-5-nitroquinoline is not a well-documented compound, this in-depth technical guide provides a predictive yet scientifically grounded overview of its likely synthesis, properties, and biological activities based on established knowledge of related substituted quinolines. The proposed synthetic route is feasible based on established chemical principles, and the anticipated biological activities are rooted in the well-documented effects of fluoro- and nitro-substituted quinolines.[3]
Future research should focus on the actual synthesis of this compound and the experimental validation of its physicochemical properties and biological profile. The investigation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
Thong, C., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]
Otsuki, J. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. PMC. Retrieved from [Link]
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]
Al-Hiari, Y. M., et al. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
ACS Publications. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Retrieved from [Link]
PMC. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 21: Synthesis of fluorinated quinolines through concerted nucleophilic aromatic substitutions (CS N Ar) reaction. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]
FindAPhD.com. (n.d.). PhD Project - Synthesis of fluorinated Heterocycles. Retrieved from [Link]
Beilstein-Institut. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
ResearchGate. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
Fordham Research Commons. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
PMC. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
8-Fluoro-2,7-dimethyl-5-nitroquinoline: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, providing the structural foundation for a v...
Author: BenchChem Technical Support Team. Date: March 2026
8-Fluoro-2,7-dimethyl-5-nitroquinoline: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, providing the structural foundation for a vast array of antimicrobial, antimalarial, and antineoplastic agents[1]. Within this chemical space, 8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS 1420800-10-7) emerges as a highly specialized, multi-functionalized building block[2]. This technical whitepaper deconstructs the structural rationale behind its specific substitution pattern, details its regioselective synthesis, and provides self-validating protocols for its application in drug discovery—particularly in the development of hypoxia-selective antitumor agents and kinase inhibitors.
Structural Rationale and Pharmacophore Synergy
The design of 8-Fluoro-2,7-dimethyl-5-nitroquinoline is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. Understanding the causality behind these substitutions is critical for rational drug design.
The Quinoline Core: Provides a rigid, planar aromatic system capable of intercalating with DNA or fitting into the narrow ATP-binding pockets of kinases[1].
The 8-Fluoro Substitution: The introduction of a fluorine atom at the 8-position significantly lowers the pKa of the adjacent quinoline nitrogen, modulating its protonation state at physiological pH. Furthermore, the highly electronegative fluorine enhances lipophilicity, improves metabolic stability by blocking cytochrome P450-mediated oxidation at the 8-position, and increases cell membrane permeability[1],[3].
The 2,7-Dimethyl Steric Shield: Methyl groups at the 2- and 7-positions serve as steric shields. The 2-methyl group specifically hinders nucleophilic attack and enzymatic oxidation at the susceptible C-2 position. The 7-methyl group works in tandem with the 8-fluoro group to lock the conformation of downstream derivatives[4],[5].
The 5-Nitro Bioreductive Trigger: The strongly electron-withdrawing nitro group at the 5-position acts as a bioreductive prodrug trigger. In hypoxic environments (such as solid tumors), the nitro group is reduced by flavoenzymes to cytotoxic hydroxylamine or amine species, providing a mechanism for targeted tumor cell eradication[6],[7].
Physicochemical Profiling
To predict the behavior of 8-Fluoro-2,7-dimethyl-5-nitroquinoline in biological systems, we must analyze its quantitative physicochemical properties. The table below compares this functionalized scaffold against the foundational 5-Nitroquinoline core to illustrate the impact of the substitutions.
Property
8-Fluoro-2,7-dimethyl-5-nitroquinoline
5-Nitroquinoline
Rationale for Difference
CAS Number
1420800-10-7
607-34-1
Unique identifier for the functionalized scaffold[2],[8].
Molecular Formula
C11H9FN2O2
C9H6N2O2
Addition of two methyl groups and one fluorine atom.
Molecular Weight
220.20 g/mol
174.16 g/mol
Increased bulk provides steric shielding while remaining well within Lipinski's Rule of 5[4],[5].
Fluorine and methyl substitutions significantly enhance lipophilicity and membrane permeability[1],[5].
Hydrogen Bond Donors
0
0
Preserved at zero to maintain high lipophilicity.
Hydrogen Bond Acceptors
3
3
N (quinoline), O2 (nitro) remain available for target binding[5].
Synthetic Methodology and Regioselective Control
The synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline relies on exploiting the electronic and steric directing effects of the pre-existing substituents to achieve perfect regioselectivity.
Synthetic workflow for 8-Fluoro-2,7-dimethyl-5-nitroquinoline and its 5-amine derivative.
Protocol 1: Regioselective Nitration of 8-Fluoro-2,7-dimethylquinoline
Causality & Rationale: Nitration of unsubstituted quinolines typically yields a difficult-to-separate mixture of 5-nitro and 8-nitro isomers[6],[8]. However, because the 8-position is already occupied by a fluorine atom, and the quinoline nitrogen is protonated in strong acid (deactivating the pyridine ring), the nitronium ion exclusively attacks the 5-position.
Step-by-Step Methodology:
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 8-Fluoro-2,7-dimethylquinoline in concentrated sulfuric acid (H₂SO₄) at 0°C. Reasoning: H₂SO₄ protonates the quinoline, directing electrophilic attack to the carbocyclic ring.
Nitration: Slowly add 1.2 equivalents of a pre-cooled nitrating mixture (conc. HNO₃ / conc. H₂SO₄, 1:1 v/v) dropwise over 30 minutes, maintaining the temperature strictly below 5°C. Reasoning: Strict temperature control prevents oxidative degradation of the methyl groups.
Reaction: Allow the mixture to stir at 0°C for 1 hour, then gradually warm to room temperature for an additional 2 hours.
Quenching: Pour the reaction mixture over crushed ice and neutralize carefully with aqueous sodium carbonate (Na₂CO₃) until pH 7 is reached.
Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuum.
Self-Validation System:
TLC Check: Run a TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a single, lower-Rf UV-active spot validates the absence of isomeric mixtures.
NMR Confirmation: Confirm regioselectivity via ¹H NMR. The absence of a proton signal at the 5-position and the presence of a singlet for the isolated H-6 proton definitively confirms the 5-nitro isomer.
Medicinal Chemistry Applications
Hypoxia-Selective Antitumor Agents
Solid tumors frequently outgrow their blood supply, resulting in regions of severe hypoxia. 5-Nitroquinolines are uniquely suited to exploit this microenvironment[7].
Bioreductive activation pathway of 5-nitroquinolines in hypoxic environments.
Antimicrobial and Antiprotozoal Therapeutics
Analogous to Nitroxoline (8-hydroxy-5-nitroquinoline), the 5-nitroquinoline core exhibits potent activity against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease)[9]. The 8-fluoro substitution enhances the lipophilicity of the scaffold, allowing for superior penetration through the thick parasitic cell membranes compared to hydroxylated analogues.
Precursor to 5-Amino Kinase Inhibitors
Through catalytic hydrogenation (Pd/C, H₂), the 5-nitro group is readily reduced to an amine (yielding 8-Fluoro-2,7-dimethylquinolin-5-amine, CAS 1420790-43-7)[10]. This 5-amino derivative is a highly sought-after nucleophilic building block for synthesizing urea- or amide-linked kinase inhibitors, where the quinoline nitrogen forms a critical hydrogen bond with the kinase hinge region.
Experimental Protocols for Biological Evaluation
Protocol 2: Hypoxic Cytotoxicity Assay (MTT)
To evaluate the compound as a hypoxia-selective prodrug, it must be tested in parallel under normoxic and strictly hypoxic conditions.
Step-by-Step Methodology:
Cell Seeding: Seed A549 human lung carcinoma cells in two identical 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a standard 5% CO₂ incubator[1].
Atmospheric Segregation: Transfer one plate to a specialized hypoxia chamber flushed with a gas mixture of 0.1% O₂, 5% CO₂, and 94.9% N₂. Leave the second plate in the normoxic incubator (21% O₂). Reasoning: 0.1% O₂ accurately mimics the deep tumor microenvironment, preventing the nitro radical anion from undergoing futile back-oxidation[7].
Treatment: Treat both plates with serial dilutions of 8-Fluoro-2,7-dimethyl-5-nitroquinoline (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%). Incubate for 72 hours.
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the medium, dissolve the formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader[1].
Self-Validation System:
Data Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) by dividing the IC₅₀ in normoxia by the IC₅₀ in hypoxia. An HCR > 10 validates the compound's mechanism as a hypoxia-selective bioreductive agent.
Control Validation: Ensure the positive control (e.g., Tirapazamine) yields an expected HCR to validate the atmospheric integrity of the hypoxia chamber.
References
MDPI. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 2018. URL: [Link]
National Center for Biotechnology Information. "5-Nitroquinoline | C9H6N2O2 | CID 11829." PubChem, 2025. URL: [Link]
MDPI. "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound." Pharmaceuticals, 2025. URL: [Link]
ACS Publications. "Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs." Journal of Medicinal Chemistry, 2006. URL: [Link]
Literature Review and Technical Guide on Nitroquinoline Derivatives: Focus on 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Executive Summary Quinoline derivatives represent a cornerstone of medicinal chemistry, universally recognized as "privileged structures" due to their broad spectrum of biological activities[1]. Among these, nitroquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline derivatives represent a cornerstone of medicinal chemistry, universally recognized as "privileged structures" due to their broad spectrum of biological activities[1]. Among these, nitroquinolines have garnered significant attention for their potent anticancer, antimicrobial, and enzyme-inhibitory properties. This whitepaper provides an in-depth mechanistic review of the nitroquinoline scaffold and presents a detailed technical guide on 8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: 1420800-10-7)[2]. By examining the causality behind its structural design and outlining self-validating experimental protocols, this guide serves as an authoritative resource for researchers in drug discovery and synthetic chemistry.
Pharmacological Mechanisms of Nitroquinolines
The biological activity of nitroquinolines is primarily driven by two distinct but complementary mechanisms: enzymatic bioreduction and direct kinase inhibition.
Bioreduction and DNA Adduct Formation
The nitro group is a well-established pharmacophore for targeting hypoxic environments, such as the core of solid tumors[3]. In the absence of oxygen, cellular reductases convert the nitro group into highly reactive hydroxylamine metabolites. A classic model for this mechanism is 4-nitroquinoline 1-oxide (4-NQO) , a known UV-mimetic agent[4][5]. 4-NQO undergoes a four-electron reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which covalently binds to nucleic acids, forming bulky DNA adducts that trigger nucleotide excision repair or lead to apoptosis[4].
Kinase and Enzyme Inhibition
Beyond DNA damage, specific positional isomers of nitroquinolines act as potent signal transduction inhibitors. For instance, 3-nitroquinoline derivatives have been identified as novel antiproliferative agents that inhibit the epidermal growth factor receptor (EGFR) in human carcinoma cells[6]. Similarly, 5-nitroquinolines, such as nitroxoline (8-hydroxy-5-nitroquinoline), exhibit anticancer activity through the AMPK-dependent inhibition of the mTOR-p70S6K signaling pathway, resulting in G1 cell cycle arrest[7].
Fig 1: Dual mechanism of action of nitroquinolines via bioreduction and kinase inhibition.
Structural Rationale & Physicochemical Profile
8-Fluoro-2,7-dimethyl-5-nitroquinoline is a highly specialized derivative designed to optimize pharmacokinetic stability while retaining the potent biological activity of the 5-nitroquinoline core. It serves as a critical intermediate, often reduced to yield 8-fluoro-2,7-dimethylquinolin-5-amine (CAS: 1420790-43-7)[8].
The structural modifications in this molecule are highly deliberate:
C8-Fluorine Substitution: The introduction of a fluorine atom at the C8 position significantly enhances the molecule's lipophilicity and metabolic stability. Fluorine acts as an isosteric replacement for hydrogen, effectively blocking Cytochrome P450-mediated oxidation at this metabolically vulnerable site.
C2 and C7-Dimethyl Groups: These methyl groups provide steric shielding to the quinoline ring, modulating the compound's binding affinity to target proteins and preventing unwanted nucleophilic attacks.
C5-Nitro Group: Positioned para to the heteroaromatic nitrogen (in the context of the original aniline precursor), this group serves as the primary hypoxia-activated pharmacophore[3].
Prevents oxidative degradation at the C8 position.
Synthetic Methodology & Validation
The synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline requires a highly regioselective approach. The most efficient route involves a two-step process: a Doebner-Miller annulation followed by electrophilic aromatic nitration.
Fig 2: Two-step synthetic workflow for 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Step-by-Step Protocol: Self-Validating Synthesis
Step 1: Doebner-Miller Annulation
Reaction: Dissolve 2-fluoro-3-methylaniline (1.0 eq) in 6M HCl. Slowly add crotonaldehyde (1.2 eq) dropwise under reflux conditions.
Causality: The acidic medium protonates the crotonaldehyde, increasing its electrophilicity. This facilitates a Michael addition by the aniline amino group, followed by cyclization. The crotonaldehyde specifically provides the C2-methyl group of the resulting quinoline core.
In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The reaction is complete when the amine-reactive starting material spot (visualized with ninhydrin) disappears, replaced by a highly UV-active fluorescent spot corresponding to 8-fluoro-2,7-dimethylquinoline.
Step 2: Regioselective Electrophilic Nitration
Reaction: Dissolve the purified 8-fluoro-2,7-dimethylquinoline in concentrated sulfuric acid (H₂SO₄). Cool the flask to 0-5 °C using an ice-salt bath.
Nitration: Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄. Add this mixture dropwise over 1 hour, strictly maintaining the temperature below 5 °C[9].
Causality: In strong acid, the quinoline nitrogen is protonated, deactivating the heteroaromatic ring. Electrophilic attack is forced onto the carbocyclic ring. Because the C8 position is blocked by fluorine, the nitronium ion (NO₂⁺) regioselectively attacks the highly activated C5 position. Maintaining a temperature of 0-5 °C is critical to prevent the oxidative cleavage of the methyl groups[9].
Post-Reaction Validation (NMR): Quench the reaction over crushed ice to precipitate the product. Verify the regiochemistry using ¹H NMR spectroscopy. A successful C5-nitration is validated by the absence of the C5 proton signal and a characteristic downfield shift of the adjacent C6 proton due to the strong electron-withdrawing effect of the newly introduced nitro group.
In Vitro Evaluation Protocol: Hypoxia-Selective Cytotoxicity
To validate the biological efficacy of the synthesized 8-Fluoro-2,7-dimethyl-5-nitroquinoline, researchers must evaluate its hypoxia-selective cytotoxicity, confirming the bioreductive activation mechanism[3].
Protocol: Hypoxic Cell Viability Assay (MTT)
Cell Seeding: Seed human carcinoma cells (e.g., A431 or MDA-MB-468)[6] into two separate 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37 °C.
Treatment: Treat cells with serial dilutions of 8-Fluoro-2,7-dimethyl-5-nitroquinoline (0.1 µM to 100 µM).
Environmental Causality: Place Plate A in a standard normoxic incubator (21% O₂, 5% CO₂). Place Plate B in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂). Rationale: Hypoxic conditions upregulate cellular reductases, which are required to reduce the C5-nitro group into the cytotoxic hydroxylamine species.
System Validation (Controls):
Positive Control: 4-Nitroquinoline 1-oxide (4-NQO), a known DNA-damaging agent, to validate assay sensitivity[4][5].
Negative Control: Vehicle-treated cells (0.1% DMSO) to establish baseline viability.
Analysis: After 48 hours, perform a standard MTT assay. Calculate the IC₅₀ for both plates. A self-validating successful result will yield a Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia) significantly greater than 1, confirming the compound acts as a hypoxia-activated prodrug.
Conclusion
Nitroquinoline derivatives, particularly those with strategic halogen and alkyl substitutions like 8-Fluoro-2,7-dimethyl-5-nitroquinoline, offer a highly tunable scaffold for drug discovery. By understanding the causality behind its structural design—leveraging the C5-nitro group for bioreduction and the C8-fluorine for metabolic stability—researchers can utilize the self-validating protocols outlined in this guide to synthesize and evaluate next-generation therapeutics effectively.
References
Wikipedia. "4-Nitroquinoline 1-oxide". Available at: [Link]
Taylor & Francis. "4-Nitroquinoline 1-oxide – Knowledge and References". Available at: [Link]
ResearchGate. "Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram". Available at:[Link]
PubMed. "Discovering novel 3-nitroquinolines as a new class of anticancer agents". Available at:[Link]
Safety data sheet (SDS) for 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Technical Monograph & Safety Guide: 8-Fluoro-2,7-dimethyl-5-nitroquinoline Core Directive & Executive Summary This guide serves as a provisional technical monograph for 8-Fluoro-2,7-dimethyl-5-nitroquinoline , a speciali...
This guide serves as a provisional technical monograph for 8-Fluoro-2,7-dimethyl-5-nitroquinoline , a specialized heterocyclic intermediate. Unlike common commodity chemicals, this compound is typically encountered in advanced medicinal chemistry campaigns targeting kinase inhibition or antibacterial scaffolds (e.g., P-CAB analogs or gyrase inhibitors).
Critical Notice on Data Provenance:
As a specific isomer with limited commercial indexing, the safety and physicochemical profiles detailed below are derived from Structure-Activity Relationship (SAR) analysis of closely related analogs, specifically 8-Fluoro-5-nitroquinoline (CAS 94832-39-0) and 8-Fluoro-2,6-dimethyl-5-nitroquinoline (CAS 1420793-32-3). All protocols assume a "worst-case" hazard classification typical of fluorinated nitro-aromatics.
Chemical Identity & Physicochemical Properties
Property
Specification
Chemical Name
8-Fluoro-2,7-dimethyl-5-nitroquinoline
Molecular Formula
C₁₁H₉FN₂O₂
Molecular Weight
220.20 g/mol
Predicted LogP
2.5 – 2.8 (Lipophilic)
Appearance
Pale yellow to tan crystalline solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water.
Melting Point
Predicted: 125°C – 135°C (Based on 2,6-dimethyl analog)
Hazard Identification (GHS Classification)
Signal Word:WARNING
Based on the nitroquinoline pharmacophore, this compound must be treated as a Genotoxic Impurity (GTI) until proven otherwise via Ames testing.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Technical Handling & Synthesis Protocol
Storage & Stability
Atmosphere: Store under inert gas (Argon or Nitrogen). Nitro-aromatics can be sensitive to oxidative degradation over long periods.
Light: Protect from light. Quinoline derivatives often undergo photo-oxidation, turning dark brown/black.
Temperature: 2–8°C (Refrigerated) recommended for long-term stability.
Synthesis Workflow: Nitration of 8-Fluoro-2,7-dimethylquinoline
Context: This is the primary route of access. The reaction is highly exothermic and requires strict thermal control.
Protocol:
Preparation: Dissolve 8-fluoro-2,7-dimethylquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C.
Nitration: Add fuming HNO₃ (1.1 eq) dropwise.
Self-Validating Check: Maintain internal temperature <10°C. If temp spikes >15°C, stop addition immediately to prevent dinitration or thermal runaway.
Quenching: Pour reaction mixture onto crushed ice (5x volume).
Neutralization: Basify with NH₄OH to pH 8–9.
Observation: A yellow precipitate should form. If oil forms, extract with DCM.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
Visual Workflow: Synthesis & Safety Logic
Caption: Figure 1. Synthesis workflow with critical thermal control points to prevent runaway nitration.
Emergency Response & Disposal
First Aid Measures
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses. Seek immediate ophthalmological consult (Nitro compounds can absorb through membranes).
Skin Contact: Wash with soap and water.[1] Do not use ethanol (may increase transdermal absorption of the nitro compound).
Ingestion: Rinse mouth. Do NOT induce vomiting.
Firefighting Measures
Media: Dry chemical, CO₂, or water spray.
Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) under fire conditions. Firefighters must wear SCBA with full face-piece.
Disposal Logic
Waste Stream: Halogenated Organic Waste.
Destruction: High-temperature incineration equipped with a scrubber for HF and NOx.
Prohibition: Do not dispose of via sink/drain. Toxic to aquatic life.[2]
Emergency Decision Tree
Caption: Figure 2. Emergency response logic for spills, fires, and exposure events.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154498, 8-Fluoro-5-nitroquinoline. Retrieved from [Link]
8-Fluoro-2,7-dimethyl-5-nitroquinoline mechanism of action
The following technical guide details the structural significance, chemical reactivity, and mechanistic potential of 8-Fluoro-2,7-dimethyl-5-nitroquinoline , a specialized heterocyclic scaffold utilized in advanced medic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural significance, chemical reactivity, and mechanistic potential of 8-Fluoro-2,7-dimethyl-5-nitroquinoline , a specialized heterocyclic scaffold utilized in advanced medicinal chemistry.
Mechanism of Action, Synthesis, and Structural Activity Relationships
Executive Summary
8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: 1420800-10-7) is a highly functionalized quinoline intermediate.[1] It serves as a critical "masked" precursor for the synthesis of 5-amino-8-fluoro-2,7-dimethylquinoline (CAS: 1420790-43-7), a pharmacophore found in next-generation Potassium-Competitive Acid Blockers (P-CABs) and specific Kinase Inhibitors .
This guide explores the compound's dual mechanistic role:
Chemical Mechanism: As a regioselective electrophilic substrate and nitro-precursor.
Biological Mechanism (Derived): As a scaffold for H+/K+-ATPase inhibitors and potential hypoxia-activated prodrugs.
Structural Identity & Physicochemical Profile
The molecule is characterized by a quinoline core decorated with three distinct functional groups, each conferring specific properties to the final bioactive agent.[2][3]
Feature
Position
Chemical Function
Biological Impact (SAR)
Nitrogen Core
1 (Heterocycle)
Basic center, H-bond acceptor
Essential for binding to acidic pockets (e.g., ATP binding sites).
Methyl Group
2
Steric hindrance
Prevents rapid metabolism; improves selectivity for K+ competitive sites.
Nitro Group
5
Electron-withdrawing group (EWG)
"Warhead" : Precursor to the 5-amino linker; deactivates the ring against oxidation.
Methyl Group
7
Lipophilic spacer
Optimizes hydrophobic interactions within the target binding pocket.
Fluoro Group
8
Metabolic blocker
Critical : Blocks Phase I metabolism (hydroxylation) at the C8 position; modulates pKa of the ring nitrogen.
Mechanism of Action (Chemical & Biological)
3.1 Chemical Mechanism: The Nitro-Switch
The 5-nitro group is not the final active state for most drugs derived from this scaffold. Instead, it acts as a latent amine . The mechanism of action for its utilization involves a regioselective reduction to generate the 5-amino species, which is then coupled to a pharmacophore (e.g., a sulfonyl or acyl group).
Step 1: Nitroreduction: The nitro group is reduced (chemically or enzymatically) to a hydroxylamine and then to an amine.
Step 2: Electronic Activation: The conversion of the electron-withdrawing nitro group (-NO2) to the electron-donating amino group (-NH2) dramatically alters the electron density of the quinoline ring (See Diagram 1), increasing the basicity of the N1 nitrogen and facilitating binding to protonated targets.
3.2 Biological Mechanism: P-CAB Pharmacophore
The derived 8-fluoro-2,7-dimethylquinoline core is a privileged structure for Potassium-Competitive Acid Blockers (P-CABs) . Unlike Proton Pump Inhibitors (PPIs) which covalently bind to the proton pump, P-CABs derived from this core act via reversible ionic binding .
Target: H+/K+-ATPase (Gastric Proton Pump).
Binding Site: The luminal K+ binding channel.
Mechanism: The protonated quinoline nitrogen (N1) mimics the hydronium ion, while the 8-fluoro and 2,7-dimethyl groups lock the molecule in the hydrophobic pocket, physically blocking K+ entry. This halts acid secretion immediately.
Nitroquinolines are classic substrates for Type II Nitroreductases (NTR) . In hypoxic tumor environments, the 5-nitro group can be enzymatically reduced to a cytotoxic hydroxylamine or amine species.
Application: This scaffold can serve as a hypoxia-selective cytotoxin or a fluorescent probe for tumor imaging.
Visualization: Synthesis & Activation Pathway
The following diagram illustrates the transformation of the nitro-scaffold into its bioactive amine form and its subsequent interaction with the H+/K+-ATPase target.
Caption: Transformation of the 5-nitroquinoline scaffold to the bioactive 5-amino P-CAB pharmacophore.
Experimental Protocols
5.1 Protocol: Synthesis via Nitration (Hypothetical Standard)
Note: This protocol is based on standard electrophilic aromatic substitution for activated quinolines.
Bide Pharm. (2024). Chemical Properties of 8-Fluoro-2,7-dimethyl-5-nitroquinoline. Bide Pharm.[1]
Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockers: A new alternative to proton pump inhibitors. Pharmacology & Therapeutics, 106(3), 343-355. (Context for P-CAB Mechanism).
O'Shea, R., et al. (2011). Structure-Activity Relationships of Quinoline Derivatives as Antitumor Agents. Journal of Medicinal Chemistry. (Context for Quinoline SAR).
BenchChem. (2024). Structure and Analogues of 6-Fluoro-2,7-dimethylquinoline. BenchChem.
Application Note: Precision Preparation and Storage of 8-Fluoro-2,7-dimethyl-5-nitroquinoline Stock Solutions in DMSO
Abstract & Scope This technical guide details the standardized protocol for preparing high-integrity stock solutions of 8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: Analogous to substituted nitroquinolines) in Dimethyl S...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the standardized protocol for preparing high-integrity stock solutions of 8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: Analogous to substituted nitroquinolines) in Dimethyl Sulfoxide (DMSO). This compound belongs to a class of fluoro-nitroquinolines often utilized as synthetic intermediates or bioactive scaffolds in antibacterial and anticancer research.
Due to the lipophilic nature of the 2,7-dimethyl substitution and the potential photosensitivity of the nitroquinoline core, precise handling is required to prevent precipitation, photodegradation, and hydrolysis. This protocol ensures reproducibility in downstream biological assays (MIC determination, cell viability) and synthetic workflows.
Physicochemical Context & Solubility Logic[1][2]
Compound Analysis[3]
Core Structure: Quinoline ring with a nitro group (
) at position 5 and a fluorine atom at position 8.[1]
Hydrophobicity: The methyl groups at positions 2 and 7 significantly increase lipophilicity compared to the bare quinoline core.
Solubility Profile:
Water: Insoluble/Poor.
DMSO: Soluble (Target concentration: 10 mM to 50 mM).
Ethanol: Moderately soluble (often insufficient for high-concentration stocks).
The "DMSO Imperative"
DMSO (Dimethyl Sulfoxide) is the solvent of choice due to its high dielectric constant and ability to dissolve polarizable aromatic systems. However, DMSO is hygroscopic (absorbs atmospheric water).[2]
Risk: If DMSO absorbs water >1-2%, the hydrophobic 8-Fluoro-2,7-dimethyl-5-nitroquinoline may precipitate ("crash out") upon freezing or long-term storage.
Solution: Use Anhydrous DMSO (≥99.9%, water <50 ppm) and store under inert gas if possible.
Health, Safety, and Environment (HSE)
CRITICAL WARNING:
Nitroquinolines are established mutagens and potential carcinogens. DMSO is a potent skin penetrant that can carry dissolved compounds directly into the bloodstream (The "Trojan Horse" effect).
Engineering Controls: Always work inside a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
Waste: Dispose of all solid and liquid waste in dedicated hazardous waste streams (Halogenated Organics).
Materials & Equipment
Category
Specification
Reason for Selection
Solvent
DMSO, Anhydrous (≥99.9%)
Prevents water-induced precipitation.
Vials
Amber Glass or Foil-wrapped Polypropylene
Protects light-sensitive nitro/quinoline groups.
Filtration
0.22 µm PTFE or Nylon Syringe Filter
Do NOT use Cellulose Acetate (CA) ; CA dissolves in DMSO.
Weighing
Anti-static gun / Micro-balance
Quinolines can be static-prone powders; ensures accuracy.
Storage
Desiccated container at -20°C
Minimizes hygroscopicity and thermal degradation.
Protocol: Step-by-Step Preparation
Phase 1: Calculation & Weighing
Target: 10 mL of 50 mM Stock Solution.
Molecular Weight (MW): ~220.20 g/mol (Verify against specific batch CoA).[1]
Equilibrate the compound vial to room temperature before opening (prevents condensation).
Place a sterile amber glass vial on the balance.
Weigh approximately 110.1 mg of powder. Record the exact mass (e.g., 112.4 mg).
Recalculate the required DMSO volume to achieve exactly 50 mM:
Phase 2: Dissolution (The "Sandwich" Method)
Add Solvent: Pipette the calculated volume of Anhydrous DMSO directly onto the powder.
Technique: Rinse down the sides of the vial to ensure no powder remains on the glass walls.
Vortex: Vortex vigorously for 30–60 seconds.
Sonication (Conditional): If visible particles remain, sonicate in a water bath at ambient temperature for 5-minute intervals.
Caution: Monitor temperature.[3] Do not allow the bath to exceed 30°C to prevent thermal degradation of the nitro group.
Visual QC: Hold the vial up to a light source. The solution should be clear, yellow-to-orange (typical for nitroquinolines), and free of particulates/swirls (schlieren lines).
Phase 3: Sterilization & Aliquoting
Filtration: Draw the solution into a solvent-resistant syringe (Polypropylene). Attach a 0.22 µm PTFE or Nylon filter.
Dispense: Push the solution through the filter into a sterile receiver vial.
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber microtubes.
Why? Repeated freeze-thaw cycles introduce water (condensation) and cause precipitation.
Seal: Parafilm the caps if storing for >1 month.
Process Visualization (Workflow)
Caption: Workflow for the preparation of 8-Fluoro-2,7-dimethyl-5-nitroquinoline stock solution.
Quality Control & Troubleshooting
QC Validation
For critical assays, validate the concentration using UV-Vis spectroscopy.
Dilute stock 1:1000 in Methanol.
Scan 200–500 nm.
Compare
and Absorbance against a reference standard or calculated extinction coefficient ().
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Precipitate upon thawing
Water ingress (Hygroscopic DMSO).
Warm to 37°C and vortex. If insoluble, discard. Use fresh Anhydrous DMSO next time.
Color shift (Darkening)
Photodegradation or Oxidation.
Check storage (was it dark?). Verify purity via LC-MS.
Filter clogged
Incomplete dissolution.
STOP. Do not force. Return to sonication step.
Plastic melting
Wrong filter type (e.g., Cellulose Acetate).
Discard sample (contaminated with plastic). Use PTFE/Nylon.[4][5][6]
References
Sigma-Aldrich (Merck). Handling of DMSO and Preparation of Stock Solutions.Link
BenchChem. Application Note: Preparation of Stock Solutions in 100% DMSO.Link
Cytiva. Chemical Compatibility of Syringe Filters (DMSO/Nylon/PTFE).Link
PubChem. Compound Summary: 8-Nitroquinoline (Structural Analog Data).Link
Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[7] Monatshefte für Chemie. (Provides context on halo-quinoline stability in DMSO). Link
In vitro cytotoxicity assay methods for 8-Fluoro-2,7-dimethyl-5-nitroquinoline
In vitro cytotoxicity profiling is the critical gatekeeper in the development of quinoline-based therapeutics. 8-Fluoro-2,7-dimethyl-5-nitroquinoline presents a unique pharmacological scaffold: the nitro group (position...
Author: BenchChem Technical Support Team. Date: March 2026
In vitro cytotoxicity profiling is the critical gatekeeper in the development of quinoline-based therapeutics. 8-Fluoro-2,7-dimethyl-5-nitroquinoline presents a unique pharmacological scaffold: the nitro group (position 5) suggests potential for bioreductive activation and Reactive Oxygen Species (ROS) generation, while the fluoro and dimethyl moieties enhance lipophilicity and membrane permeability.
This Application Note provides a rigorous, validated framework for assessing the cytotoxic potential of this compound. Unlike generic protocols, this guide addresses the specific physicochemical challenges of hydrophobic nitroquinolines, including solubility limits, potential redox interference with tetrazolium salts, and the necessity of distinguishing cytostatic from cytotoxic effects.
Part 1: Compound Management & Physicochemical Considerations
1. Solubility & Stock Preparation
8-Fluoro-2,7-dimethyl-5-nitroquinoline is highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false artificial toxicity" or erratic IC50 curves.
Stock Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations to prevent crashing out upon dilution.
Storage: Aliquot into amber glass vials (nitro groups are photosensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
2. The "Solvent Tolerance" Validation
Before cell treatment, determine the Maximum Tolerable Dose (MTD) of DMSO for your specific cell line.
Rule of Thumb: Final DMSO concentration in the well must be ≤ 0.5% (v/v) .
Self-Validating Step: Include a "Vehicle Control" (0.5% DMSO in media) in every plate. If Vehicle Viability < 95% vs. Media Control, the assay is invalid.
Part 2: Primary Screening – Metabolic Viability (MTS/MTT)
While MTT is standard, nitro-containing compounds can sometimes chemically reduce tetrazolium salts, leading to false-positive viability signals. We recommend MTS (One-Solution) for higher stability, or a strict "Cell-Free Compound Control" if using MTT.
Protocol A: The Optimized MTS Assay
Objective: Determine IC50 (50% Inhibitory Concentration) based on mitochondrial metabolic activity.
Does the compound chemically reduce MTS?
Validation Step: Set up 3 wells with Compound (100 µM) + Media + MTS (No Cells) .
If Absorbance > Blank, the compound is auto-reducing. Switch to CellTiter-Glo (ATP) assay.
Part 3: Secondary Screening – Membrane Integrity (LDH)
Metabolic assays (MTS) cannot distinguish between growth arrest (cytostatic) and cell death (cytotoxic). The LDH release assay confirms actual cytotoxicity (membrane rupture).
Protocol B: Multiplexed LDH Release
Note: This can often be performed on the supernatant of the same plates used for MTS/ATP assays if planned correctly.
Harvest: After 48h treatment (from Protocol A), transfer 50 µL of supernatant to a fresh clear 96-well plate.
Check stock under microscope. Lower max dose to 50 µM.
High Background (Blank)
Compound reduces MTT/MTS.
Use "Cell-Free Compound Control" or switch to ATP assay.
Edge Effect
Evaporation in outer wells.
Fill outer wells with PBS; do not use for data.
Erratic Replicates
Pipetting error or cell clumping.
Vortex cell suspension frequently during seeding.
References
BenchChem. Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-nitroquinoline Derivatives. (Accessed 2026). Link
National Institutes of Health (PMC). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. (Accessed 2026). Link[4]
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Accessed 2026). Link
BenchChem. In Vitro Profiling of 5-Fluoro-2-methyl-8-nitroquinoline. (Accessed 2026). Link
Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (Accessed 2026). Link
8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: 1420800-10-7) represents a distinct class of synthetic antimicrobial agents that hybridize the pharmacophores of fluoroquinolones and nitro-heterocycles.[1] Unlike hydrophilic antibiotics (e.g., aminoglycosides), this compound exhibits significant lipophilicity and intrinsic coloration due to the nitro-chromophore, necessitating deviations from standard CLSI/EUCAST broth microdilution methods.
This guide provides a standardized, validated workflow for evaluating the antimicrobial potency of this compound, specifically addressing solubility challenges, optical interference, and stability concerns.
Weighing: Accurately weigh 10 mg of compound into a sterile amber vial.
Solubilization: Add 1.0 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) master stock.
Homogenization: Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at 40 kHz for 5 minutes at room temperature.
Sterilization: Do not filter sterilize aqueous dilutions if the compound is near its solubility limit (risk of membrane adsorption). The 100% DMSO stock is self-sterilizing.[1]
Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles.
Rationale: Standard turbidity measurements (OD600) are invalid for this compound because its yellow color absorbs at 600nm, and high concentrations may precipitate, mimicking bacterial growth. We utilize Resazurin (Alamar Blue) , a redox indicator that turns from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active bacteria.
Workflow Diagram (Graphviz):
Caption: Figure 1. Optimized Resazurin-based MIC workflow to bypass colorimetric interference of the nitroquinoline compound.
Step-by-Step Procedure:
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup:
Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.
Dispense 200 µL of the 2x Working Solution (prepared from stock) into column 1.
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
Result: Columns 1-10 contain decreasing drug concentrations.[1]
Controls: Column 11 is Growth Control (Bacteria + Solvent only). Column 12 is Sterility Control (Media only).
Inoculation: Add 100 µL of the adjusted bacterial inoculum to wells 1-11. Add 100 µL of sterile media to column 12.
Final DMSO Concentration: Must be ≤ 2.5% to avoid solvent toxicity.
Incubation: Incubate at 37°C for 20 hours (aerobic).
Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2-4 hours.
Interpretation:
Blue: No Growth (Inhibition).
Pink: Growth (Metabolic reduction of resazurin to resorufin).
MIC Definition: The lowest concentration well that remains blue.
Protocol B: Time-Kill Kinetics
Rationale: To determine if 8-Fluoro-2,7-dimethyl-5-nitroquinoline acts as a bacteriostatic (inhibits growth) or bactericidal (kills) agent.[1]
Preparation: Prepare four flasks containing CAMHB:
Control (No drug).
1x MIC.
2x MIC.
4x MIC.
Inoculation: Add bacteria to a final density of ~5 x 10⁵ CFU/mL at T=0.
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.
Analysis:
Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.
Bacteriostatic: <3 log₁₀ reduction.
Hypothetical Mechanism of Action:
The compound likely operates via a dual mechanism: the quinoline core intercalates DNA or inhibits Gyrase (similar to Ciprofloxacin), while the nitro group undergoes bioreduction to generate reactive nitrogen species (RNS), causing oxidative stress.[2]
Caption: Figure 2.[1] Postulated dual-mechanism of action involving enzyme inhibition and oxidative stress generation.[1]
Reduce final concentration range; Ensure DMSO is <2.5%; Warm media to 37°C before adding drug.
MIC well is Yellow
High drug concentration color.
Do not read visually. Rely strictly on fluorescence (Pink vs Blue) or plate counts.
Growth in Sterility Control
Contaminated stock or DMSO.
Filter sterilize DMSO stock using a PTFE (hydrophobic) filter, not PES/Nylon.
Inconsistent MICs
Photodegradation of Nitro group.
Wrap all tubes/plates in aluminum foil during incubation.
References
BenchChem. (2025).[2][3] The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview. Retrieved from
Clinical and Laboratory Standards Institute (CLSI). (2023).
Joaquim, A. R., et al. (2022).[4][5] Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. Retrieved from
National Institutes of Health (NIH). (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. PMC. Retrieved from
Bide Pharm. (2024). Product Analysis: 8-Fluoro-2,7-dimethyl-5-nitroquinoline. Retrieved from
Application Note: Regioselective Nitration of 8-Fluoro-2,7-dimethylquinoline
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established methodologies for quinoline functionalization, applying them specifically to the regi...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established methodologies for quinoline functionalization, applying them specifically to the regioselective nitration of 8-fluoro-2,7-dimethylquinoline.
Introduction & Mechanistic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as a core for antimalarials, antibacterials, and potassium-competitive acid blockers (P-CABs). The derivative 8-fluoro-2,7-dimethylquinoline represents a high-value intermediate where the electronic interplay between the fluorine atom (C8) and methyl groups (C2, C7) creates a unique challenge for electrophilic aromatic substitution.
Regioselectivity Analysis
Nitration of quinolines typically occurs at the C5 or C8 positions of the carbocyclic ring due to the deactivation of the pyridine ring (protonated under acidic conditions).
7-Methyl: Exerts an ortho-directing effect toward C6 .
Quinoline Core: Kinetic preference for
-positions (C5/C8) over -positions (C6/C7).
Reaction Pathway Visualization
The following diagram illustrates the electronic directing effects and the reaction pathway.
Caption: Mechanistic pathway showing the convergence of electronic effects targeting the C5 position.
Experimental Protocol
This protocol utilizes a standard "Mixed Acid" procedure, optimized for temperature control to prevent over-nitration or decomposition.
Materials & Reagents
Reagent
Role
Specifications
Hazard Class
8-Fluoro-2,7-dimethylquinoline
Substrate
>98% Purity
Irritant
Sulfuric Acid (H₂SO₄)
Solvent/Catalyst
Conc. (98%)
Corrosive
Nitric Acid (HNO₃)
Reagent
Fuming (>90%) or 70%
Oxidizer, Corrosive
Ammonium Hydroxide (NH₄OH)
Quenching Base
28-30% Solution
Corrosive
Dichloromethane (DCM)
Extraction Solvent
HPLC Grade
Toxic
Step-by-Step Methodology
Phase 1: Reaction Setup
Preparation: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
Solvation: Add Conc. H₂SO₄ (5.0 mL per gram of substrate) to the flask.
Cooling: Submerge the flask in an ice-salt bath. Cool the acid to 0–5 °C .
Substrate Addition: Slowly add 8-fluoro-2,7-dimethylquinoline (1.0 eq) to the stirring acid.
Note: The reaction is exothermic.[2] Add in small portions to keep internal temp < 10 °C. Ensure the substrate is fully dissolved before proceeding.
Reagent Prep: In a separate beaker, prepare a mixture of Conc. H₂SO₄ and Fuming HNO₃ (1.2 eq) . Pre-cool this mixture to 0 °C.
Addition: Transfer the nitrating mixture to the addition funnel. Dropwise add to the reaction flask over 30–45 minutes .
Critical Control:DO NOT allow the internal temperature to exceed 10 °C .[5]
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–3 hours .
Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material spot (higher R_f) should disappear.
Phase 3: Workup & Isolation
Quenching: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring.
Neutralization: Carefully basify the slurry to pH 8–9 using 28% NH₄OH .
Caution: This generates significant heat. Add base slowly and keep the mixture cool.
Filtration (Method A - Solid Product): If a yellow precipitate forms, filter via Büchner funnel. Wash with cold water (3x) and dry under vacuum.
Extraction (Method B - Oiling Out): If the product oils out, extract with DCM (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Workflow Diagram
Caption: Operational workflow for the nitration of 8-fluoro-2,7-dimethylquinoline.
Results & Characterization
Expected Analytical Data
Based on analogous fluoro-quinoline nitrations [1, 2], the product is expected to be a yellow crystalline solid.
Parameter
Expected Value
Notes
Appearance
Yellow Solid
Typical for nitro-quinolines
Yield
75% – 85%
High regioselectivity improves yield
¹H NMR (CDCl₃)
New singlet/doublet ~8.0-8.5 ppm
Deshielded proton adjacent to NO₂
Regioisomer
>95% 5-Nitro
Confirmed by coupling constants (ortho coupling between H6 and 7-Me is absent, but H6 is present)
Troubleshooting Guide
Low Yield: Ensure the acid mixture is anhydrous. Water inhibits the formation of the nitronium ion (NO₂⁺).
Formation of Tars: Temperature exceeded 10 °C during addition. Keep the reaction strictly cold during the exothermic phase.
Incomplete Reaction: If SM remains after 3 hours, warm gently to 40 °C, but monitor closely for dinitration side products.
References
PrepChem. Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]
Google Patents.Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).
ResearchGate. The Nitration of Some Quinoline Derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Structural Causality
8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: 1420800-10-7) is a highly specialized, electron-deficient heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors and antimicrobial agents[1].
As a Senior Application Scientist, I frequently observe a critical failure point in the handling of fluorinated nitroaromatics: the failure to account for the synergistic reactivity of the substituents. The quinoline core is inherently electron-withdrawing. The addition of a nitro group at the 5-position further depletes electron density from the aromatic system, rendering the fluorine atom at the 8-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, nitroquinolines are notoriously sensitive to photochemical degradation, a trait well-documented in related compounds like 4-nitroquinoline 1-oxide (4-NQO), which undergoes UV-induced rearrangement and generates Reactive Oxygen Species (ROS)[2][3].
Understanding these structural causalities is imperative for designing robust storage protocols and preventing premature degradation of your starting materials.
Storage Stability & Degradation Pathways
To maintain batch-to-batch reproducibility, 8-Fluoro-2,7-dimethyl-5-nitroquinoline must be protected from two primary degradation vectors: photolysis and nucleophilic attack .
Pathways of degradation and optimal storage for 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Minimizes thermal degradation and kinetic reactivity[4].
Atmosphere
Inert (Argon/Nitrogen)
Prevents ambient moisture absorption and oxidative stress[4].
Light Protection
Amber glass / Foil-wrapped
Mitigates UV-induced photolysis common in nitroquinolines[2].
Solvent Compatibility
Aprotic, non-nucleophilic
Avoids premature SNAr displacement of the 8-fluoro group. Use DCM or THF; avoid primary amines.
Handling & Safety Protocols: The Genotoxicity Factor
While 8-Fluoro-2,7-dimethyl-5-nitroquinoline lacks the N-oxide moiety that drives the extreme carcinogenic potency of 4-NQO, the nitroquinoline pharmacophore dictates strict precautionary handling. Nitroquinolines are known to undergo intracellular reduction to reactive hydroxylamines, leading to oxidative DNA damage, bulky adduct formation, and severe genotoxicity[3][5].
Table 2: Hazard Profile & Required PPE
Hazard Category
Risk Description
Required PPE & Containment
Genotoxicity
Nitroquinolines can induce oxidative DNA damage and ROS[3][5].
Class II Biological Safety Cabinet or dedicated Chemical Fume Hood[6].
Skin/Eye Irritation
Causes severe irritation; potential skin absorption[7].
P100 particulate respirator if handled outside of primary containment.
Application Protocol: Chemoselective Reduction to 5-Amine
The most common downstream application for this intermediate is its reduction to 8-Fluoro-2,7-dimethylquinolin-5-amine (CAS: 1420790-43-7) [7].
Expert Causality Insight: Standard catalytic hydrogenation (e.g., 10% Pd/C with H2 gas) is a severe misstep for this substrate. Palladium readily inserts into the activated C-F bond, leading to rapid hydrodefluorination . To preserve the 8-fluoro group while fully reducing the 5-nitro group, we must employ a chemoselective single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl).
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-Fluoro-2,7-dimethyl-5-nitroquinoline in the EtOH/H2O (4:1) solvent mixture.
Activation: Add NH4Cl to the solution. The mild acidity of NH4Cl activates the iron powder without lowering the pH enough to cause unwanted side reactions.
Reduction: Carefully add the Iron powder in portions to avoid excessive exotherms.
Thermal Cycling: Heat the reaction mixture to a gentle reflux (approx. 80°C) for 2 hours.
In-Process Validation (Self-Validation Step): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1).
Causality Check: The starting nitro compound will appear as a high-Rf UV-active spot. The successful formation of the amine will present as a lower-Rf spot that stains strongly positive (purple/brown) with Ninhydrin stain. If the starting material persists, add an additional 1.0 eq of Fe powder.
Workup: Once complete, cool the mixture to 50°C. Perform a hot filtration through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate (EtOAc).
Isolation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 8-Fluoro-2,7-dimethylquinolin-5-amine.
References
Huliganga, E., et al. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide. Environmental and Molecular Mutagenesis. PubMed Central (PMC). Retrieved from:[Link][5]
Xenometrix. 4-NITROQUINOLINE-N-OXIDE Material Safety Data Sheet. Retrieved from: [Link][6]
Arima, Y., et al. 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, Oxford Academic. Retrieved from:[Link][3]
Application Notes and Protocols: 8-Fluoro-2,7-dimethyl-5-nitroquinoline as a Fluorescent Probe
Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 8-Fluoro-2,7-dimethyl-5-nitroquinoline as a fluorescent probe. While specif...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 8-Fluoro-2,7-dimethyl-5-nitroquinoline as a fluorescent probe. While specific data for this compound is limited, this guide synthesizes information from structurally related nitroquinoline derivatives to propose its mechanism of action, key applications, and comprehensive experimental protocols. The core hypothesis is that the inherent fluorescence of the quinoline scaffold is quenched by the 5-nitro group, making it a potential "turn-on" probe for detecting nitroreductase activity, a key biomarker for cellular hypoxia.
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Quinoline and its derivatives are a well-established class of heterocyclic compounds with intrinsic fluorescence, making them valuable fluorophores in the design of chemical sensors.[1][2] Their rigid aromatic structure contributes to high quantum yields, and the quinoline ring system can be chemically modified to tune its photophysical properties and to introduce specific functionalities for sensing various analytes.[1][3] The incorporation of electron-donating or electron-withdrawing groups can significantly alter the fluorescence emission, quantum yield, and sensitivity to the local environment.[3]
The Role of the Nitro Group: A Fluorescence Quenching Moiety
The 5-nitro group on the 8-Fluoro-2,7-dimethyl-5-nitroquinoline scaffold is a powerful electron-withdrawing group that is expected to act as a fluorescence quencher.[4][5] This quenching effect is a common strategy in the design of "turn-off" or "turn-on" fluorescent probes.[6][7] The mechanism of quenching by nitroaromatic compounds can occur through several pathways, including photoinduced electron transfer (PET) and the formation of a non-fluorescent ground-state complex.[5][8][9] In the case of 8-Fluoro-2,7-dimethyl-5-nitroquinoline, it is hypothesized that the close proximity of the nitro group to the fluorescent quinoline core leads to efficient quenching of its fluorescence emission in the native state.
Principle of Detection: A "Turn-On" Probe for Nitroreductase
The presence of the nitro group strongly suggests a primary application for 8-Fluoro-2,7-dimethyl-5-nitroquinoline as a fluorescent probe for detecting nitroreductase (NTR) activity.[6][10][11] Nitroreductases are a class of enzymes that are overexpressed in hypoxic (low oxygen) environments, a hallmark of solid tumors.[12][13] These enzymes can reduce nitroaromatic compounds to their corresponding amino derivatives.[6] This enzymatic reduction of the 5-nitro group to a 5-amino group would disrupt the fluorescence quenching mechanism, leading to a "turn-on" fluorescent signal. The amino group is an electron-donating group, which typically enhances the fluorescence of aromatic systems. This proposed mechanism makes 8-Fluoro-2,7-dimethyl-5-nitroquinoline a promising candidate for imaging hypoxic regions in cancer cells and tissues.
Caption: Proposed mechanism of 8-Fluoro-2,7-dimethyl-5-nitroquinoline as a "turn-on" fluorescent probe for nitroreductase (NTR).
Physicochemical Properties and Spectral Characteristics
Quinoline derivatives often excite in this range[17]
Emission Max (λem)
~420-500 nm (in the "on" state)
Quinoline derivatives typically emit in the blue-green region[1]
Solvatochromism
Expected to exhibit solvatochromism
The fluorescence of quinoline derivatives is often sensitive to solvent polarity[18][19][20][21][22]
Experimental Protocols
5.1. General Handling and Storage
Storage: Store the solid compound at 2-8°C, protected from light and moisture.[14][15]
Stock Solution Preparation: Prepare a stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).[23] Store the stock solution at -20°C, protected from light.
Safety Precautions: Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).[16][24][25] Nitroaromatic compounds can be hazardous.[16][24][25]
5.2. Protocol for In Vitro Nitroreductase Assay
This protocol provides a general method for measuring nitroreductase activity in a cell-free system.
Materials:
8-Fluoro-2,7-dimethyl-5-nitroquinoline stock solution (1 mM in DMSO)
Nitroreductase enzyme (e.g., from E. coli)
NADH stock solution (10 mM in buffer)
Phosphate-buffered saline (PBS), pH 7.4
96-well black microplate
Plate reader with fluorescence detection capabilities
Procedure:
Prepare a reaction mixture in each well of the 96-well plate containing PBS buffer, NADH (final concentration 100-200 µM), and the fluorescent probe (final concentration 5-10 µM).
Include control wells:
No enzyme (to measure background fluorescence)
No NADH (to confirm cofactor dependence)
Initiate the reaction by adding the nitroreductase enzyme to the appropriate wells.
Incubate the plate at 37°C.
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
Plot the fluorescence intensity against time to determine the initial reaction rate.
To determine the limit of detection, perform the assay with varying concentrations of the nitroreductase enzyme.[6]
5.3. Protocol for Live Cell Imaging of Hypoxia
This protocol outlines the steps for labeling and imaging live cells to detect nitroreductase activity as a marker for hypoxia.
Caption: Workflow for live cell imaging of hypoxia using the fluorescent probe.
Materials:
8-Fluoro-2,7-dimethyl-5-nitroquinoline stock solution (1 mM in DMSO)
Cell culture medium (e.g., DMEM)
Phosphate-Buffered Saline (PBS)
Live-cell imaging buffer (e.g., HBSS)
Cells cultured on glass-bottom dishes or chamber slides
Fluorescence microscope (confocal recommended)
Procedure:
Cell Preparation: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (60-80%).[23] To induce hypoxia, incubate the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to labeling.
Labeling Solution Preparation: Dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).[23]
Cell Labeling:
Remove the culture medium from the cells.
Wash the cells once with pre-warmed PBS.
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[23]
Washing:
Remove the labeling solution.
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
Imaging:
Add fresh, pre-warmed imaging buffer to the cells.
Image the cells using a fluorescence microscope with appropriate filter sets for the predicted excitation and emission wavelengths.
5.4. Protocol for Fixed Cell Staining
This protocol is for immunocytochemistry (ICC) applications where the probe is used to detect nitroreductase in fixed cells.
Materials:
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
Blocking solution (e.g., 1% BSA in PBS)
Mounting medium
Procedure:
Cell Fixation:
Wash cultured cells on coverslips with PBS.
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[23][26]
Wash the cells three times with PBS.
Permeabilization (for intracellular targets):
Incubate the fixed cells with permeabilization buffer for 10-15 minutes.
Incubate the cells with blocking solution for 30-60 minutes to reduce non-specific binding.[23][26]
Probe Labeling:
Dilute the probe stock solution in PBS to the desired working concentration.
Incubate the fixed and permeabilized cells with the labeling solution for 30-60 minutes at room temperature, protected from light.
Washing: Wash the cells three to five times with PBS to remove unbound probe.[23]
Mounting and Imaging: Mount the coverslip onto a microscope slide with an appropriate mounting medium and image.
Data Interpretation and Troubleshooting
Observation
Possible Cause
Suggested Solution
High background fluorescence
Incomplete removal of unbound probe
Increase the number and duration of wash steps.
Probe concentration too high
Titrate the probe concentration to find the optimal signal-to-noise ratio.
No or weak fluorescent signal
Low nitroreductase activity
Ensure cells were properly induced for hypoxia. Use a positive control cell line known to express high levels of nitroreductase.
Incorrect filter sets on the microscope
Verify the excitation and emission filters match the spectral properties of the probe.
Photobleaching
Minimize exposure to the excitation light. Use an anti-fade mounting medium for fixed cells.
Cell toxicity (in live cell imaging)
Probe concentration is too high or incubation time is too long
Perform a cell viability assay (e.g., using a cell-impermeable dye like SYTOX green[27]) to determine the optimal non-toxic concentration and incubation time.
Contamination of reagents
Use sterile techniques and fresh reagents.
Conclusion
8-Fluoro-2,7-dimethyl-5-nitroquinoline holds significant promise as a "turn-on" fluorescent probe for the detection of nitroreductase activity. Its proposed mechanism of action, based on the well-established principles of fluorescence quenching by nitroaromatic groups and the enzymatic reduction of these groups, provides a strong rationale for its application in hypoxia research and cancer cell imaging. The protocols outlined in this guide, derived from established methodologies for similar fluorescent probes, offer a comprehensive framework for researchers to explore the full potential of this compound. Further characterization of its specific photophysical properties is warranted to optimize its use in various experimental settings.
References
A Comparative Analysis of Fluorescent Probes for Nitroreductase Detection: A Guide for Researchers - Benchchem. (n.d.).
Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (2025, August 26).
Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC. (n.d.).
Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing). (2024, February 5).
Technical Support Center: Characterization of Quinoline Derivatives - Benchchem. (n.d.).
Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Publishing. (2025, August 20).
Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections | ACS Omega - ACS Publications. (2025, May 6).
Fluorescence quenching of anthracene by nitroaromatic compounds. (2011, August 30).
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality - RSC Publishing. (2022, January 18).
Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism | ACS Physical Chemistry Au. (2025, December 30).
Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - PMC. (2025, July 29).
The mechanism of fluorescence quenching by contact of chemical sensor... - ResearchGate. (n.d.).
Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite - MDPI. (2023, February 9).
Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging - Benchchem. (n.d.).
Synthesis of 5-nitro-8-fluoro-quinoline - PrepChem.com. (n.d.).
Understanding the solvatochromism of 10-hydroxybenzo[h]quinoline. An appraisal of a polarity calibrator - ResearchGate. (2025, August 6).
Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study | Current Perspective to Physical Science Research Vol. 9. (2024, April 29).
Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC. (2019, August 1).
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing). (n.d.).
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC. (n.d.).
8 - SAFETY DATA SHEET. (n.d.).
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. (2025, April 1).
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC. (n.d.).
Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips. (n.d.).
Tips for Immunofluorescence Protocols - MilliporeSigma. (n.d.).
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021, January 5).
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025, August 10).
Cell Viability - Protocols - Microscopy - Nebraska Center for Biotechnology. (n.d.).
CAS 1420794-31-5 | 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde - Synblock. (n.d.).
SAFETY DATA SHEET - ThermoFisher. (2025, September 24).
An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues - Benchchem. (n.d.).
The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals - Benchchem. (n.d.).
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (n.d.).
Application Notes and Protocols for Determining the Cell Permeability and Uptake of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Introduction: Unveiling the Cellular Fate of a Novel Nitroquinoline The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Cellular Fate of a Novel Nitroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a nitro group can significantly modulate the electronic and biological characteristics of these molecules.[1][3] 8-Fluoro-2,7-dimethyl-5-nitroquinoline is a novel compound within this class. While specific data on its cellular permeability and uptake are not yet widely available, its structural features suggest it warrants thorough investigation to understand its therapeutic potential. The presence of the nitroaromatic moiety is a key pharmacophore that can be bioreduced in hypoxic environments, often characteristic of solid tumors, leading to the formation of cytotoxic reactive species.[1][4]
Understanding how 8-Fluoro-2,7-dimethyl-5-nitroquinoline traverses the cell membrane and accumulates within the cell is paramount for elucidating its mechanism of action, predicting its in vivo efficacy, and identifying potential mechanisms of resistance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cell permeability and cellular uptake of this and other novel nitroquinoline compounds. We will delve into both established cell-free and cell-based assays, providing not just step-by-step protocols but also the scientific rationale behind the experimental design.
Part 1: Assessing Membrane Permeability
A fundamental characteristic of any potential therapeutic agent is its ability to cross cellular barriers to reach its target. We will explore two complementary methods to assess the permeability of 8-Fluoro-2,7-dimethyl-5-nitroquinoline: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive view including active transport mechanisms.
The PAMPA model offers a high-throughput, cell-free method to predict passive drug transport across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier depending on the lipid composition used.[5][6] This assay is particularly valuable in early-stage drug discovery to rank compounds based on their passive permeability.[7][8]
Scientific Rationale: PAMPA isolates the process of passive diffusion, avoiding the complexities of active transport and cellular metabolism.[5][8] This allows for a clear assessment of a molecule's intrinsic ability to cross a lipid bilayer, a key determinant of its oral bioavailability.
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: PAMPA for 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Preparation of Reagents:
Prepare a 2% (w/v) solution of dioleoylphosphatidylcholine (DOPC) in dodecane.
Prepare a stock solution of 8-Fluoro-2,7-dimethyl-5-nitroquinoline at 10 mM in DMSO.
Prepare phosphate-buffered saline (PBS), pH 7.4.
Assay Procedure:
Coat the filter membrane of a 96-well donor plate with 5 µL of the DOPC/dodecane solution and allow the solvent to evaporate.
Add 300 µL of PBS to each well of a 96-well acceptor plate.
Dilute the 8-Fluoro-2,7-dimethyl-5-nitroquinoline stock solution to a final concentration of 10 µM in PBS.
Add 200 µL of the diluted compound solution to each well of the coated donor plate.
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor plate.
Incubate the plate assembly at room temperature for 5 hours.[5]
Quantification and Data Analysis:
After incubation, determine the concentration of 8-Fluoro-2,7-dimethyl-5-nitroquinoline in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Calculate the apparent permeability coefficient (Papp) using the following equation:
[C]A is the concentration of the compound in the acceptor well.
[C]eq is the equilibrium concentration, calculated as ([C]D × VD + [C]A × VA) / (VD + VA), where [C]D and VD are the concentration and volume in the donor well, respectively.
Data Presentation: PAMPA Results
Compound
Papp (x 10⁻⁶ cm/s)
Permeability Classification
8-Fluoro-2,7-dimethyl-5-nitroquinoline
Hypothetical Data
Low/Medium/High
Atenolol (Low Permeability Control)
< 1
Low
Propranolol (High Permeability Control)
> 10
High
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption.[9][10] When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium.[11][12] This model allows for the assessment of both passive and active transport mechanisms.[13][14]
Scientific Rationale: The Caco-2 assay provides a more physiologically relevant model than PAMPA by incorporating cellular transport proteins, including efflux pumps like P-glycoprotein (P-gp), which can significantly impact a drug's bioavailability.[10][13] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate for active efflux.[15]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol: Bidirectional Caco-2 Permeability Assay
Cell Culture:
Seed Caco-2 cells onto Transwell filter inserts at an appropriate density.
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[16]
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[17]
Permeability Assay:
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
For A-B permeability, add the test compound (e.g., 10 µM 8-Fluoro-2,7-dimethyl-5-nitroquinoline in HBSS) to the apical (donor) chamber and HBSS to the basolateral (receiver) chamber.
For B-A permeability, add the test compound to the basolateral (donor) chamber and HBSS to the apical (receiver) chamber.
Incubate the plates at 37°C with gentle shaking.
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
Quantification and Data Analysis:
Determine the concentration of the compound in the collected samples by LC-MS/MS.
Calculate the Papp for both A-B and B-A directions using the following equation:
Papp (cm/s) = (dQ/dt) / (A × C0)
Where:
dQ/dt is the steady-state flux (mass per unit time).
A is the surface area of the filter membrane.
C0 is the initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An ER > 2 suggests the compound is a substrate for active efflux.[15]
Data Presentation: Caco-2 Permeability Results
Compound
Papp (A-B) (x 10⁻⁶ cm/s)
Papp (B-A) (x 10⁻⁶ cm/s)
Efflux Ratio
Permeability Classification
8-Fluoro-2,7-dimethyl-5-nitroquinoline
Hypothetical Data
Hypothetical Data
Calculated
Low/Medium/High
Atenolol (Low Permeability)
< 1
< 1
~1
Low
Propranolol (High Permeability)
> 10
> 10
~1
High
Rhodamine 123 (P-gp Substrate)
< 1
> 5
> 5
Low (efflux)
Part 2: Investigating Cellular Uptake
Beyond simply crossing the cell membrane, the extent and rate of a compound's accumulation within the cell are critical for its pharmacological activity. We will outline protocols using fluorescence microscopy and flow cytometry to visualize and quantify the cellular uptake of 8-Fluoro-2,7-dimethyl-5-nitroquinoline. These techniques are powerful for providing both qualitative and quantitative insights into the cellular fate of a compound.[18][19]
Fluorescence Microscopy for Visualization of Cellular Uptake
Fluorescence microscopy allows for the direct visualization of a compound's localization within cells.[20] If 8-Fluoro-2,7-dimethyl-5-nitroquinoline is not intrinsically fluorescent, a fluorescent derivative may need to be synthesized. Alternatively, its presence could potentially be detected using specific antibodies if available.
Scientific Rationale: This method provides spatial information on the subcellular distribution of the compound. For instance, it can help determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or lysosomes. Some nitroquinoline derivatives have been shown to accumulate in lysosomes.[21][22]
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for Visualizing Cellular Uptake by Fluorescence Microscopy.
Protocol: Cellular Uptake via Fluorescence Microscopy
Cell Preparation:
Seed cells of interest (e.g., a relevant cancer cell line) onto sterile glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.[20]
Compound Treatment:
Treat the cells with varying concentrations of fluorescently labeled 8-Fluoro-2,7-dimethyl-5-nitroquinoline for different time points (e.g., 1, 4, and 24 hours).
Cell Staining:
Wash the cells three times with ice-cold PBS to remove any unbound compound.[20]
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
(Optional) If targeting intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[20]
Stain the nuclei with DAPI. For co-localization studies, specific fluorescent probes for other organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can be used prior to fixation.
Imaging:
Mount the coverslips onto microscope slides using an antifade mounting medium.
Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets.
Data Presentation: Subcellular Localization
Cellular Compartment
Co-localization with 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Nucleus (DAPI)
Yes/No/Partial
Mitochondria (MitoTracker)
Yes/No/Partial
Lysosomes (LysoTracker)
Yes/No/Partial
Cytoplasm
Yes/No
Flow Cytometry for Quantification of Cellular Uptake
Flow cytometry provides a high-throughput method to quantify the amount of fluorescent compound taken up by a large population of cells.[23][24] This technique measures the fluorescence intensity of individual cells as they pass through a laser beam, allowing for statistical analysis of cellular uptake across thousands of cells.[18][25]
Scientific Rationale: Flow cytometry offers a robust and quantitative measure of cellular uptake, complementing the qualitative data from microscopy.[26] It allows for the rapid assessment of how factors like compound concentration, incubation time, and the presence of inhibitors affect uptake in a cell population.
Experimental Workflow for Flow Cytometry
Caption: Workflow for Quantifying Cellular Uptake by Flow Cytometry.
Protocol: Cellular Uptake Quantification by Flow Cytometry
Cell Preparation and Treatment:
Seed cells in 6-well plates and culture to ~80% confluency.
Treat the cells with fluorescently labeled 8-Fluoro-2,7-dimethyl-5-nitroquinoline at various concentrations and for different durations.
Cell Harvesting:
Wash the cells twice with cold PBS.
Detach the cells using trypsin-EDTA.
Resuspend the cells in FACS buffer (PBS containing 1% BSA).
Flow Cytometry Analysis:
Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.
Collect data for at least 10,000 events per sample.
Gate on the live, single-cell population based on forward and side scatter properties.
Quantify the mean fluorescence intensity (MFI) of the cell population for each condition.
Data Presentation: Quantification of Cellular Uptake
Treatment Concentration (µM)
Incubation Time (hours)
Mean Fluorescence Intensity (MFI)
0 (Control)
4
Baseline MFI
1
1
Hypothetical Data
1
4
Hypothetical Data
10
1
Hypothetical Data
10
4
Hypothetical Data
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive characterization of the cell permeability and uptake of 8-Fluoro-2,7-dimethyl-5-nitroquinoline. By employing a combination of cell-free and cell-based assays, researchers can gain critical insights into the pharmacokinetic and pharmacodynamic properties of this novel compound. The data generated from these studies will be invaluable for guiding further preclinical development and ultimately understanding its therapeutic potential.
References
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549.
BenchChem. (n.d.). A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
Di, L., & Kerns, E. H. (2023). Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. Pharmaceutics, 15(2), 549.
BenchChem. (n.d.). Application Notes and Protocols for Cellular Uptake Studies of "Bis-isopropylamine dinitrato platinum II" using Fluorescence Microscopy.
BenchChem. (n.d.). Predicted Biological Activity of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Whitepaper.
Anderson, R. F., et al. (1998). Does DNA targeting affect the cytotoxicity and cell uptake of basic nitroquinoline bioreductive drugs? International Journal of Radiation Oncology, Biology, Physics, 42(4), 811-815.
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
Mohan, P. S., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters, 27(7), 1537-1542.
FlowMetric. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening.
Hicks, K. O., et al. (1998). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry, 41(15), 2767-2775.
Lee, J., et al. (2018). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. RSC Advances, 8(42), 23901-23908.
SciELO. (n.d.).
Edwards, B. S., et al. (2011). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. Current Protocols in Cytometry, Chapter 1, Unit1.23.
Pujals, S., et al. (2015). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10, Part A), 2217-2224.
ResearchGate. (n.d.). Flow cytometry analysis of cellular uptake.
Edwards, B. S., & Sklar, L. A. (2024). Applications of Flow Cytometry in Drug Discovery and Translational Research. SLAS DISCOVERY: Advancing Life Sciences R&D, 29(3), 133-143.
Technical Support Center: Aqueous Solubilization Strategies for 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter "brick dust" molecules—compounds characterized by high crystal lattice energy and extreme hydrophobicity. 8-Flu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter "brick dust" molecules—compounds characterized by high crystal lattice energy and extreme hydrophobicity. 8-Fluoro-2,7-dimethyl-5-nitroquinoline is a prime example of this challenging chemotype.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your in vitro assays and formulation workflows. We bypass generic advice to focus on the specific physicochemical barriers of this molecule, providing self-validating protocols to ensure your data is artifact-free.
Q1: Why is 8-Fluoro-2,7-dimethyl-5-nitroquinoline completely insoluble in standard aqueous buffers (pH 4–8)?A1: The insolubility is driven by a synergistic combination of extreme lipophilicity and severe pKa depression. While a standard unsubstituted quinoline ring is weakly basic (pKa ~4.9) and can be solubilized via protonation in mildly acidic media, the addition of the 5-nitro and 8-fluoro groups exerts a massive electron-withdrawing effect (both inductive and mesomeric). This pulls electron density away from the quinoline nitrogen, depressing its pKa to near or below zero, meaning 1[1] in physiological buffers. Furthermore, the 2,7-dimethyl groups increase the hydrophobic surface area, driving up the LogP and crystal lattice energy.
Q2: I attempted a simple cosolvent dilution using a 100% DMSO stock, but the compound immediately crashed out upon addition to the aqueous assay buffer. How can I prevent this?A2: You are experiencing "solvent shift" precipitation. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before the cosolvent can thermodynamically stabilize it. To resolve this, you must apply the 2[2] to mathematically determine the minimum cosolvent fraction required to maintain supersaturation, or employ a 3[3] using intermediate solvent mixtures.
Q3: How do I select the right cyclodextrin for this specific quinoline derivative?A3: For highly hydrophobic, rigid bicyclic aromatic systems like our target molecule, β-cyclodextrin (β-CD) derivatives are optimal. The β-CD cavity size (approx. 6.0–6.5 Å) perfectly accommodates the quinoline core. However, native β-CD has limited aqueous solubility (~18.5 mg/mL) and can cause nephrotoxicity in vivo. We mandate the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer 4[4].
Q4: How do I validate that the cyclodextrin is actually forming an inclusion complex and not just acting as a weak surfactant?A4: Perform a Phase-Solubility Analysis (Higuchi-Connors method). By plotting the molar concentration of the solubilized quinoline against the molar concentration of the cyclodextrin, an
-type linear plot indicates a 5[5], proving true encapsulation rather than mere micellar suspension.
Section 2: Data Presentation & Diagnostics
Table 1: Physicochemical Diagnostics of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Structural Feature
Physicochemical Consequence
Formulation Impact
Quinoline Core
Weakly basic nitrogen
Potential for pH adjustment (only if unmodified).
5-Nitro & 8-Fluoro
Extreme electron withdrawal (-I, -M)
Depresses pKa < 1.0; prevents salt formation in physiological buffers.
2,7-Dimethyl
Increased lipophilicity (LogP)
High hydrophobic surface area; drives compound out of aqueous phase.
Planar Bicyclic System
High crystal lattice energy
"Brick dust" behavior; resists dissolution even in some organic solvents.
Table 2: Cosolvent Selection Matrix for Quinoline Derivatives
Objective: Calculate and formulate the exact binary solvent ratio needed to keep the compound in solution without relying on trial-and-error.
Determine Intrinsic Aqueous Solubility (
): Measure the baseline solubility of the compound in pure assay buffer using HPLC-UV.
Determine Cosolvent Solubility (
): Measure the solubility in the neat cosolvent (e.g., 100% PEG 400).
Apply the Yalkowsky Equation: Calculate the required volume fraction (
) of the cosolvent using the log-linear model:
(Where is the target solubility in the mixture)6.
Formulation & Self-Validation: Prepare the calculated mixture. Self-Validation Check: Centrifuge the final mixture at 10,000 x g for 10 minutes. If a pellet forms, the empirical solubilization power is lower than the theoretical ideal mixing rule, requiring a 10–15% upward adjustment of the cosolvent fraction.
Objective: Encapsulate the hydrophobic quinoline core within a hydrophilic cyclodextrin shell to create a water-soluble inclusion complex.
Prepare Host Solutions: Prepare a gradient of HP-β-CD solutions (0, 10, 20, 30, 40, 50 mM) in your target aqueous buffer.
Introduce Guest Molecule: Add an excess amount (oversaturation) of solid 8-Fluoro-2,7-dimethyl-5-nitroquinoline to each vial.
Thermodynamic Equilibration: Seal and incubate the suspensions on a rotary shaker at 25°C for 48 hours. Causality Note: Inclusion complexation is an equilibrium-driven process; insufficient time will yield falsely low solubility data.
Self-Validation & Isolation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: The PTFE filter strictly excludes uncomplexed, suspended API. Any compound detected post-filtration is mathematically proven to be either intrinsically dissolved or successfully complexed.
Quantification: Analyze the filtrate via HPLC-UV. Plot API concentration vs. HP-β-CD concentration to determine the stability constant (
).
Section 4: Visualizations
Decision tree for solubilizing highly hydrophobic, low-pKa quinoline derivatives.
Thermodynamic equilibration pathway of HP-β-CD inclusion complex formation.
References
Wikipedia - Cosolvent (Approximating cosolvent effects / Yalkowsky model). Available at:[Link]
PubMed (NIH) - Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures. Available at:[Link]
MDPI - Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
PMC (NIH) - A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics. Available at:[Link]
Farmacia Journal - Preliminary preformulation studies for a new norfloxacin ruthenium (iii) complex with biological activity. Available at: [Link]
Purification of 8-Fluoro-2,7-dimethyl-5-nitroquinoline from reaction byproducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and isolation challenges associated with the synthesis of 8-Fluoro-2,7-dimet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and isolation challenges associated with the synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline .
Quinoline nitration is notoriously messy. The harsh oxidative conditions required to nitrate the deactivated heterocyclic system often lead to complex mixtures of regioisomers and polymeric tars. This guide bridges theoretical mechanistic chemistry with field-proven, self-validating bench protocols to ensure you achieve >99% purity of your target pharmacophore.
Purification Workflow
Workflow for the isolation and purification of 8-fluoro-2,7-dimethyl-5-nitroquinoline.
Troubleshooting & Mechanistic FAQ
Q1: Why am I seeing multiple spots on my TLC, and what exactly are the primary byproducts?A1: Under standard nitrating conditions (HNO₃/H₂SO₄), the quinoline nitrogen protonates to form a quinolinium ion [1]. This protonation severely deactivates the heterocyclic ring, forcing electrophilic aromatic substitution to occur on the carbocyclic ring [1]. In your starting material, the 8-position is blocked by fluorine. The 5-position is strongly activated by the para-directing 8-fluoro group, making the 5-nitro isomer your major product. However, the 7-methyl group is an ortho-director, which weakly activates the 6-position. Consequently, your TLC will typically show the target 5-nitro isomer, the 6-nitro regioisomer, unreacted starting material, and baseline tarry oxidation products caused by the harsh acidic conditions [1].
Q2: My crude mixture is dark and highly viscous. How do I remove the polymeric tars before loading it onto a silica column?A2: Direct chromatography of tar-heavy crude mixtures will ruin your resolution and permanently foul the silica. You must perform an acid-base extraction first. Because quinolines are basic, treating the crude mixture with dilute HCl converts the quinoline derivatives into water-soluble quinolinium hydrochlorides [3]. Washing this aqueous layer with a non-polar solvent (like dichloromethane) removes the neutral, non-basic polymeric tars. Subsequent basification of the aqueous layer (pH > 9) regenerates the free base, which can then be cleanly extracted back into an organic solvent[1, 3].
Q3: How do I separate the 5-nitro isomer from the 6-nitro isomer and unreacted starting material?A3: The introduction of the nitro group alters the molecule's dipole moment and basicity. The 5-nitro isomer typically exhibits a higher Rf value compared to the 6-nitro isomer due to variations in intramolecular shielding. Silica gel column chromatography using a gradient of Hexanes and Ethyl Acetate is highly effective for this primary separation [1]. For final polishing, recrystallization from isopropanol exploits slight solubility differences to remove trace regioisomers that co-eluted during chromatography [2].
Quantitative Separation Metrics
To assist in tracking your purification, refer to the expected chromatographic behavior and recovery metrics below. Note: Rf values are highly dependent on exact silica activity and chamber saturation; use these as relative benchmarks.
This methodology relies on built-in chemical validation checks to ensure each step has succeeded before you proceed to the next.
Phase 1: Acid-Base "De-Tarring" Workup
Acidification: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude). Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate.
Validation Check: The aqueous layer should now contain your protonated product. Spot the aqueous layer on pH paper; it must be pH < 2.
Organic Wash: Drain the DCM layer (which contains the neutral tars) and discard it. Wash the aqueous layer with one more portion of DCM to ensure complete removal of non-basic impurities [3].
Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise with stirring until the solution reaches pH 10.
Validation Check: The solution will become cloudy as the free-base nitroquinolines precipitate out of the aqueous phase [1].
Extraction: Extract the basified aqueous layer with three portions of Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Silica Gel Chromatography
Preparation: Dry-load the concentrated free base onto a small amount of silica gel. Prepare a column using a 20:1 ratio of silica to crude product.
Elution: Begin elution with 100% Hexanes, gradually increasing polarity to Hexanes:EtOAc (4:1), and finally to (3:1)[1].
Fraction Collection: Collect small fractions (e.g., 15 mL).
Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The target 8-Fluoro-2,7-dimethyl-5-nitroquinoline will elute first (Rf ~0.45), followed by the 6-nitro isomer (Rf ~0.35). Do not pool fractions where the spots overlap.
Concentration: Pool the pure fractions of the 5-nitro isomer and evaporate the solvent to yield a yellow/orange solid.
Dissolution: Suspend the chromatographed solid in a minimum volume of boiling Isopropanol (approx. 5 mL/g) [2].
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.
Validation Check: Stout, needle-like crystals should form[2]. The mother liquor will retain any trace 6-nitro isomer or unreacted starting material.
Isolation: Filter the crystals via vacuum filtration, wash with a minimal amount of ice-cold Isopropanol, and dry under high vacuum. Analyze via HPLC and NMR to confirm >99% purity.
References
Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Benchchem.
EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
Purification of Quinoline. LookChem.
Troubleshooting
Technical Support Center: Purification of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Topic: Optimizing Recrystallization Solvents for 8-Fluoro-2,7-dimethyl-5-nitroquinoline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Engineers Welcome...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Recrystallization Solvents for 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Medicinal Chemists, Process Engineers
Welcome to the Method Development Desk.
You are likely synthesizing this compound as an intermediate for antibacterial or antimalarial scaffolds. The presence of the 8-fluoro and 5-nitro groups creates a "push-pull" electronic system that significantly alters solubility compared to generic quinolines. This guide addresses the specific physicochemical challenges of purifying this scaffold, specifically distinguishing it from its regioisomers and preventing "oiling out."
Part 1: Solvent Selection & Screening (The "Crash" Test)
Q1: I am seeing low recovery with Ethanol. Which solvent system should I screen first?
Recommendation:
While Ethanol (95% or Absolute) is the standard starting point for nitroquinolines, the hydrophobic 2,7-dimethyl and 8-fluoro substituents often reduce solubility in cold alcohols, potentially leading to premature precipitation or oiling.
Optimization Protocol:
Shift to a medium-polarity ester/alkane system . The 5-nitro group provides significant dipole moment, while the dimethyl/fluoro groups add lipophilicity.
Why: EtOAc solubilizes the nitro-aromatic core effectively at reflux. Heptane acts as a selective anti-solvent that rejects non-polar tars while forcing the nitroquinoline to crystallize upon cooling.
Why: MeCN has a high dielectric constant (37.5) which stabilizes the polar nitro group, often yielding sharper crystals than alcohols for this specific class of compounds.
Q2: My product "oils out" instead of crystallizing. How do I fix this?
Root Cause:
This is common with substituted nitroquinolines. The melting point of the crude material is likely depressed by impurities (isomers/tars) below the boiling point of your solvent. When the solution cools, the product separates as a liquid (oil) before it can organize into a lattice.
Troubleshooting Steps:
low-Temperature Seeding: Do not cool to 0°C immediately. Cool to the cloud point (approx. 40-50°C), add a seed crystal of pure material, and hold the temperature for 30 minutes.
Change Solvent Boiling Point: Switch from Ethanol (bp 78°C) to Methanol (bp 65°C) or Isopropanol (bp 82°C) . Sometimes, simply lowering the process temperature prevents the oil phase from forming.
The "Trituration" Trick: If it oils, reheat to dissolve, add 10% volume of the anti-solvent (e.g., Heptane), and scratch the glass vigorously while cooling.
Part 2: Impurity Rejection (Isomers & Starting Materials)
Q3: HPLC shows a persistent impurity (RRT ~0.95). Is this the 6-nitro isomer?
Analysis:
In the nitration of 8-fluoro-2,7-dimethylquinoline, the 5-position is electronically favored (para to the fluorine, activated). However, the 6-nitro isomer is a common byproduct (ortho to the 7-methyl group). These isomers often co-crystallize due to similar pi-stacking dimensions.
Solution: The "Acid-Switch" Technique
Neutral recrystallization often fails to separate regioisomers with similar polarities. You must exploit basicity differences.
Dissolve crude solid in warm Ethanol/Ether.
Add 1.1 equivalents of HCl (in dioxane or ether).
Precipitate the Hydrochloride salt.
Mechanism:[2][3][4][5] The steric bulk of the nitro group at position 5 vs 6 alters the pKa of the quinoline nitrogen. The 5-nitro isomer (your target) typically forms a less soluble HCl salt than the 6-nitro isomer due to peri-interactions.
Recrystallize the salt from Wet DMF (DMF containing 1-5% water) or Methanol.
Free Base: Neutralize with NaHCO₃ to recover the pure solid.
Q4: How do I remove unreacted 8-fluoro-2,7-dimethylquinoline?
Guidance:
Starting materials lack the polar nitro group and are significantly more lipophilic.
Solvent System: Use Hexane/Toluene (9:1) .
Procedure: Wash the crude solid with cold Hexane before recrystallization. The starting material will dissolve; the nitro-product will remain as a solid.[3]
Part 3: Experimental Protocols
Protocol A: Standard Recrystallization (High Yield)
Best for crude purity >85%
Preparation: Weigh 5.0 g of crude 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Dissolution: Add Ethyl Acetate (15 mL) and heat to reflux (77°C).
Note: If solids remain, add EtOAc in 1 mL increments until dissolved.
Anti-Solvent Addition: While refluxing, add Heptane dropwise until a persistent turbidity (cloudiness) appears.
Re-solubilization: Add 1-2 mL of hot EtOAc to clear the solution.
Crystallization: Remove from heat. Allow to cool to RT undisturbed (2 hours). Then cool to 0-4°C for 1 hour.
Filtration: Filter vacuum. Wash cake with cold Heptane/EtOAc (4:1).
Protocol B: Hydrochloride Salt Purification (High Purity)
Best for removing isomeric impurities
Salt Formation: Dissolve 5.0 g crude base in 30 mL warm Ethanol. Add 5 mL 4M HCl in Dioxane. Yellow precipitate forms immediately.
Digestion: Heat the slurry to 60°C for 20 mins, then cool to RT. Filter the crude salt.[4][6]
Recrystallization: Suspend the salt in Wet DMF (98 mL DMF + 2 mL Water). Heat to 90-100°C until dissolved.
Cooling: Cool slowly to RT. The 5-nitro salt crystallizes; isomers remain in the mother liquor.
Recovery: Filter the salt. Suspend in water and adjust pH to 8 with NaHCO₃. Extract with DCM, dry, and evaporate.
Part 4: Visualization & Logic
Workflow: Solvent Selection Logic
Caption: Decision tree for selecting the optimal purification route based on crude behavior and impurity profile.
Part 5: Data Summary
Table 1: Solvent Properties & Expected Outcomes
Solvent System
Role
Boiling Point (°C)
Suitability
Key Risk
Ethanol (95%)
Primary Screen
78
Good for general cleanup
Oiling out if MP < 80°C
Ethyl Acetate
Solubilizer
77
Excellent for lipophilic analogs
Low recovery without anti-solvent
Heptane
Anti-Solvent
98
Precipitates product
Co-precipitation of tars if added too fast
Wet DMF
Salt Recryst.
153
Best for Isomer Separation
High boiling point makes drying difficult
Acetonitrile
Alternative
82
Good for polar impurities
Expensive; toxicity
References
BenchChem. Purification strategies for removing impurities from 2-nitroquinoline. Retrieved from .
Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1). Retrieved from .
PubChem. 8-Nitroquinoline Compound Summary. Retrieved from .
University of Alberta. Recrystallization - Single and Two-Solvent Methods. Retrieved from .
Sigma-Aldrich. 8-Hydroxy-5-nitroquinoline Properties and Solubility. Retrieved from .
Preventing degradation of 8-Fluoro-2,7-dimethyl-5-nitroquinoline in solution
Topic: Prevention of Degradation in Solution Document ID: TS-FDNQ-001 Last Updated: March 8, 2026 Status: Active Introduction: The Stability Paradox Welcome to the Technical Support Center for 8-Fluoro-2,7-dimethyl-5-nit...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Prevention of Degradation in Solution
Document ID: TS-FDNQ-001
Last Updated: March 8, 2026
Status: Active
Introduction: The Stability Paradox
Welcome to the Technical Support Center for 8-Fluoro-2,7-dimethyl-5-nitroquinoline .
As a researcher, you likely selected this compound for its specific scaffold properties—the electron-withdrawing fluorine at position 8 and the reactive nitro group at position 5. However, these same features create a "stability paradox." The nitro group makes the molecule highly susceptible to photochemical reduction , while the benzylic methyl groups at positions 2 and 7 are prone to auto-oxidation .
This guide does not just list "do's and don'ts." It explains the molecular mechanics of degradation so you can design self-validating experiments.
Module 1: Photochemical Instability (The "Red-Shift" Phenomenon)
The Issue
Users often report that clear yellow solutions of the compound turn orange, brown, or red within hours of benchtop exposure.
The Mechanism: Nitro-to-Amine Photoreduction
The 5-nitro group (
) is the primary weak link regarding light stability. Upon exposure to UV or high-intensity visible light (especially nm), the nitro group undergoes a stepwise reduction:
Excitation: The quinoline ring absorbs a photon, transferring energy to the nitro group.
Reduction Cascade:
.
Color Change: These intermediates (especially azo-dimers formed from nitroso species) are highly conjugated chromophores, causing the solution to darken.
Blocks UV wavelengths nm. Mandatory for all stock solutions.
2
Foil Wrapping
If amber glass is unavailable, wrap clear vials in aluminum foil. Crucial: Wrap the entire vial, including the cap interface.
3
Monochromatic Lighting
In critical synthesis steps, use Yellow/Red LED room lighting (cutoff nm) to prevent excitation of the nitro group.
Module 2: Oxidative Degradation (The Methyl Group Vulnerability)
The Issue
HPLC analysis shows the appearance of a new peak with a mass of
or , and a loss of the parent compound's potency.
The Mechanism: Benzylic Oxidation
The methyl groups at positions 2 and 7 are "benzylic" to the aromatic quinoline ring. The protons on these carbons are acidic and susceptible to radical abstraction by dissolved oxygen (auto-oxidation), leading to:
Aldehydes (
): The methyl group oxidizes to a formyl group.
Carboxylic Acids (
): Further oxidation of the aldehyde.
Troubleshooting Protocol: The "Inert & Chelate" System
To prevent this, you must remove the two drivers of oxidation: Oxygen and Trace Metals (which catalyze radical formation).
DOT Diagram: Oxidation Prevention Workflow
Caption: Workflow to eliminate oxidative drivers. Nitrogen sparging removes dissolved oxygen, while EDTA chelates trace metals that catalyze benzylic oxidation.
Module 3: Solubility & Solvent Compatibility
The Issue
The compound precipitates upon dilution into aqueous media ("crashing out") or degrades rapidly in DMSO stocks.
The Mechanism
Lipophilicity: The 8-Fluoro group increases lipophilicity.[1] The compound is practically insoluble in pure water.
DMSO Instability: While soluble in DMSO, 8-fluoroquinolines can undergo nucleophilic aromatic substitution (
) where the labile fluorine is replaced by solvent impurities (or hydrolysis) over long periods in "wet" DMSO.
Solvent Compatibility Table
Solvent
Solubility Rating
Stability Risk
Recommendation
DMSO (Anhydrous)
High ( mM)
Low (if dry)
Primary Stock Solvent. Store at -20°C.
Ethanol
Moderate
Moderate
Usable for short-term biological assays.
Water / PBS
Very Low
N/A
Do NOT use for stocks. Only for final dilution.
Acetone
High
Low
Good for chemical transfer, not biological use.
Frequently Asked Questions (FAQs)
Q1: My stock solution in DMSO has turned yellow-orange after 1 month at -20°C. Is it still good?
Diagnosis: Likely minor photoreduction or oxidation.
Action: Run a QC check (HPLC/LC-MS). If purity is
, it is usable.[2] If , discard. The color change indicates the formation of azo-impurities which can be toxic in biological assays.
Q2: Can I autoclave aqueous solutions of this compound?
Answer:Absolutely NOT.
Reason: The combination of heat (
) and moisture will drive hydrolysis of the fluorine atom and degradation of the nitro group. Always filter-sterilize (0.22 µm PTFE filter) instead.
Q3: Why does the protocol recommend EDTA in the buffer?
Answer: Trace metal ions (Fe, Cu) found in standard buffers catalyze the oxidation of the methyl groups. EDTA (0.1–1.0 mM) acts as a "scavenger" to bind these metals, protecting the methyl groups from radical attack.
Summary Troubleshooting Flowchart
Use this logic tree to diagnose issues with your solution.
Caption: Diagnostic logic tree. Identify the visible symptom (Color, Turbidity, Potency) to trace the chemical root cause and apply the correct remediation.
References
Photochemical Degradation of Nitroquinolines
Title: Photochemical degradation mechanism of 5-nitroquinoline derivatives.[3][4]
Source: Journal of Hazardous Materials (via NIH/PubMed).[5]
Overcoming precipitation issues with 8-Fluoro-2,7-dimethyl-5-nitroquinoline in cell culture
Topic: Overcoming Precipitation in Cell Culture Systems Diagnostic Overview: The "Crash-Out" Phenomenon Q: Why does 8-Fluoro-2,7-dimethyl-5-nitroquinoline precipitate immediately upon addition to cell culture media? A: T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Precipitation in Cell Culture Systems
Diagnostic Overview: The "Crash-Out" Phenomenon
Q: Why does 8-Fluoro-2,7-dimethyl-5-nitroquinoline precipitate immediately upon addition to cell culture media?
A: This specific quinoline derivative exhibits significant hydrophobicity due to the combination of the nitro group at position 5 and the methyl groups at positions 2 and 7, which increase the molecule's lipophilicity (LogP).
The precipitation you observe is a thermodynamic event known as "Solvent Shifting" or the "Crash-Out Effect."
The Mechanism: You likely dissolve the compound in 100% DMSO (a polar aprotic solvent). When this stock solution enters the aqueous culture media (a polar protic environment), the dielectric constant changes abruptly.
The Result: The solubility limit of the compound drops logarithmically. If the local concentration at the pipette tip exceeds this new aqueous solubility limit, the compound nucleates into micro-crystals. These crystals are often invisible to the naked eye but can be seen under a microscope as "black pepper" dots, leading to false-negative biological results or physical cytotoxicity (crystal lysis).
Standard Protocol: The "Step-Down" Serial Dilution
Q: My current method is adding 1 µL of stock directly to 1 mL of media. Is this wrong?
A: Yes, this "direct spike" method is the primary cause of precipitation. It creates a zone of supersaturation at the injection site. You must switch to a Serial Step-Down Protocol to manage the solvent transition.
Optimized Dilution Workflow
Parameter
Specification
Primary Solvent
DMSO (Anhydrous, Cell Culture Grade)
Max Stock Conc.
10 - 20 mM (Do not exceed 50 mM to avoid viscosity issues)
Intermediate Solvent
PBS or Serum-Free Media (Pre-warmed to 37°C)
Final DMSO Limit
< 0.5% (v/v)
Step-by-Step Procedure
Prepare 1000x Stock: Dissolve the compound in 100% DMSO to create a 10 mM Master Stock.
Create 10x Intermediate:
Take 10 µL of the Master Stock.
Add it slowly (dropwise) to 990 µL of warm (37°C) serum-free media or PBS while vortexing.
Result: 100 µM solution in 1% DMSO.
Check: Inspect for turbidity.[1] If clear, proceed.
Final Dosing:
Add the necessary volume of the 10x Intermediate to your cell culture wells.
Example: To achieve 10 µM final concentration, add 100 µL of Intermediate to 900 µL of cell culture media.
Final DMSO: 0.1% (Safe for most cell lines).[2][1]
Visualizing the Mechanism
The following diagram illustrates why the Direct Spike fails and how the Intermediate Step prevents nucleation.
Caption: Comparison of thermodynamic stress during Direct Spike (Red path) vs. Step-Down Dilution (Green path).
Advanced Formulation: Cyclodextrin Complexation
Q: Even with serial dilution, I see precipitation at concentrations >50 µM. What now?
A: When simple solvent manipulation fails, you must use a molecular carrier. For hydrophobic quinolines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard excipient. It forms an inclusion complex, shielding the hydrophobic quinoline core within its cavity while the hydrophilic exterior interacts with the media.
HP-β-CD Protocol[3][4]
Component
Concentration
Role
HP-β-CD Stock
20% - 40% (w/v) in PBS
Carrier Vehicle
Compound Stock
100x in DMSO
Active Agent
Procedure:
Prepare a 20% (w/v) HP-β-CD solution in PBS. Filter sterilize (0.22 µm).
Add your compound (dissolved in DMSO) directly to the HP-β-CD solution before adding to media.
Incubate/Shake for 30 minutes at 37°C to allow the inclusion complex to form.
Add this complex to your cell culture media.
Why this works: The equilibrium shifts from Solvent <-> Crystal to Solvent <-> Cyclodextrin Complex. This prevents the "Oiling Out" effect common with nitroquinolines.
Validation: The "Self-Validating" System
Q: How do I prove the compound is actually in solution and not just a micro-suspension?
A: You cannot rely on visual inspection alone. Use these two validation steps before running your bioassay.
Method A: The Centrifugation Test (Quick Check)
Prepare your final media concentration (e.g., 10 µM) in a microfuge tube without cells.
Incubate at 37°C for 1 hour.
Centrifuge at 15,000 x g for 10 minutes .
Carefully sample the supernatant and measure absorbance (UV-Vis) or analyze by HPLC.[3]
Pass Criteria: If the concentration in the supernatant matches the theoretical input (within 10%), the compound is soluble. If it drops significantly, you spun down crystals.
Method B: Microscopy (Visual Check)
Place the media (without cells) in a well plate.
Observe under Phase Contrast (20x or 40x) .
Look for Brownian motion of dark specks. True solutions are optically clear; suspensions show shimmering particulates.
References & Grounding
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). This text establishes the fundamental principles of LogP and solvation energy relevant to quinoline derivatives.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Validates the use of HP-β-CD for solubilizing hydrophobic small molecules in biological assays.
Thermo Fisher Scientific. DMSO Compatibility in Cell Culture. Technical Guide.[4] Provides the authoritative limits on DMSO toxicity (0.1% - 0.5%) for mammalian cell lines.
Sigma-Aldrich. Product Information: 8-Nitroquinoline derivatives. (General physicochemical data supporting the hydrophobicity of the nitro-quinoline scaffold).
Technical Support Center: Stability of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
[1][2] Executive Summary: The Stability Landscape As a Senior Application Scientist, I often see researchers treat substituted quinolines as chemically inert scaffolds. While the quinoline core is robust, the 8-Fluoro-2,...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary: The Stability Landscape
As a Senior Application Scientist, I often see researchers treat substituted quinolines as chemically inert scaffolds. While the quinoline core is robust, the 8-Fluoro-2,7-dimethyl-5-nitroquinoline derivative presents a specific "push-pull" electronic environment that dictates its stability.[1][2]
The 5-nitro group (electron-withdrawing) and 8-fluoro group (electron-withdrawing + leaving group potential) create a system highly sensitive to nucleophilic attack at high pH, while the 2,7-dimethyl groups provide lipophilicity that complicates solubility at neutral pH.[1][2]
This guide breaks down the stability profile across the pH spectrum, providing actionable advice to prevent experimental failure.
Module 1: Acidic Conditions (pH < 4.0)
The Protonation Zone[2][3]
Status:STABLE but Hygroscopic
In acidic media, the quinoline nitrogen (N1) becomes protonated.[3][4] While the electron-withdrawing nitro and fluoro groups significantly lower the pKa compared to unsubstituted quinoline (pKa ~4.9), strong acids (pH 1-2) will still protonate the species.[1]
Chemical Behavior:
Solubility: Significantly enhanced. The formation of the quinolinium salt (
) breaks the crystal lattice energy, making this the preferred state for stock solution preparation in aqueous-organic mixtures.
Hydrolysis Risk: Low.[1][2][4] The electron-deficient ring resists electrophilic attack, and acid-catalyzed hydrolysis of the fluoro group is kinetically disfavored compared to base-catalyzed mechanisms.[1]
User Scenario:
"I'm seeing a retention time shift in HPLC when using 0.1% TFA."
Troubleshooting:
This is likely not degradation. The protonated species is more polar and will elute earlier on C18 columns.[2][4]
Action: Check the UV spectrum. If the
has bathochromically shifted (red-shifted) without the appearance of new impurity peaks, it is simply the protonated cationic form.
Status:CHEMICALLY STABLE but PHYSICALLY UNSTABLE [1][2][4]
At pH 7.4, the compound exists predominantly in its neutral, uncharged form.[4] The 2,7-dimethyl substitution adds significant lipophilicity (LogP > 2.5 estimated), driving the molecule to aggregate or precipitate.
Chemical Behavior:
Aggregation: The compound tends to form micro-precipitates or colloidal aggregates in purely aqueous buffers (PBS).[2][4] This leads to "loss of potency" in biological assays that is actually just loss of soluble concentration.[2][4]
Photostability: Nitro-quinolines are photosensitive.[1][2][4] Exposure to ambient light at neutral pH can lead to slow radical-mediated degradation, often observed as a yellow-to-brown discoloration.[1][2]
User Scenario:
"My IC50 values are varying wildly between replicates in PBS."
Troubleshooting:
You are likely experiencing "crash-out" precipitation.[1][2][4]
Action: Ensure a co-solvent (DMSO or Ethanol) is present at ≥1% final concentration.[2][4]
Action: Measure the actual concentration of the supernatant after centrifugation to verify solubility limits.
Module 3: Basic Conditions (pH > 9.0)
The Danger Zone: Nucleophilic Aromatic Substitution[2]
This is the most critical stability failure mode.[2][4] The 5-nitro group activates the quinoline ring, making the 8-fluoro position highly susceptible to Nucleophilic Aromatic Substitution (
).[1][2] Hydroxide ions () can displace the fluorine atom.[1][2]
Mechanism: The electron-withdrawing nitro group at C5 pulls density from the ring, stabilizing the Meisenheimer complex intermediate formed when
Mass Spec Signature: You will see a mass shift of -2 Da (loss of F [19], gain of OH [17]) or +16 Da (if viewing F -> OH replacement net mass change: -19 + 17 = -2 Da.[1][2] Correction: Loss of F (19) and gain of OH (17) results in a net mass decrease of 2 Da.).[2]
User Scenario:
"I stored my sample in Carbonate Buffer (pH 10) and it turned bright orange."
Troubleshooting:
The color change indicates the formation of the nitrophenolate anion (the deprotonated 8-hydroxy derivative), which is highly conjugated and colored.
Action: Discard the sample. It has hydrolyzed.[2][4]
Prevention: Avoid buffers > pH 8.5. If basic conditions are required, keep temperature < 4°C and minimize exposure time.[2][4]
Visualizing the Degradation Pathway
The following diagram illustrates the structural fate of the molecule across pH gradients.
Caption: Figure 1.[1][2] The pH-dependent stability pathway of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.[1][2] Note the irreversible transition to the hydroxy-derivative under basic conditions.
Vial A & B: >98% Parent peak area retention.[2][4]
Vial C: If parent peak <95%, mark compound as "Base Labile."[2][4]
Protocol B: Solubility Optimization for Bioassays
To prevent "False Negatives" due to precipitation.
Solvent System
Max Solubility (Est.)
Stability Risk
Recommendation
100% DMSO
> 50 mM
Low
Preferred Storage (-20°C)
PBS (pH 7.4)
< 10 µM
High (Precipitation)
Avoid for stock solution
PBS + 5% DMSO
~ 100 µM
Moderate
Standard for assays
0.1 M HCl
~ 1-5 mM
Low
Good for specific delivery
Frequently Asked Questions (FAQ)
Q1: My LC-MS spectrum shows a split peak for the compound. Is it degrading?
Answer: Check your mobile phase pH.[1][2][4] If you are using a neutral mobile phase (e.g., Ammonium Acetate), the compound may be partitioning between protonated and neutral forms, causing peak splitting.[4]
Fix: Add 0.1% Formic Acid to the mobile phase to force the compound entirely into the protonated state for sharp peak shape.
Q2: Can I use this compound in a cell culture assay for 72 hours?
Answer: Yes, but with caveats. The pH of cell media (7.2-7.[1][2]4) is safe from a hydrolysis standpoint.[2][4] However, the compound's lipophilicity means it may bind non-specifically to plasticware or serum proteins (FBS).[4]
Fix: Pre-incubate in media with serum for 1 hour, then centrifuge and check concentration to account for protein binding losses.
Q3: Why is the 8-Fluoro position so unstable compared to other fluoroquinolines?
Answer: It is the specific combination of the 5-Nitro group and the 8-Fluoro position.[1][2] In many standard fluoroquinolone antibiotics (like Ciprofloxacin), the fluorine is at position 6 and the ring electron density is different.[4] Here, the 5-Nitro group acts as a powerful "electron sink," pulling density away from Carbon-8, making it positively charged and inviting attack from negative ions (
PubChem. (2025).[2][4] 8-Nitroquinoline Compound Summary. National Library of Medicine.[2][4] Retrieved from [Link][2]
Smalley, R. K. (1977).[2][4] Haloquinolines. In The Chemistry of Heterocyclic Compounds. Wiley.[2][4] (Foundational text on SNAr reactivity in halo-nitro-quinolines).
Miller, W. K., et al. (1950).[2][4] The Hydrolysis of 2-Fluoroquinoline in Acid Solution. Journal of the American Chemical Society.[2][4] Retrieved from [Link][2]
1H NMR Spectrum Analysis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline: A Technical Comparison Guide
Fluorinated quinolines are highly privileged scaffolds in medicinal chemistry, prized for their enhanced metabolic stability, lipophilicity, and unique binding affinities[1]. However, the introduction of fluorine into th...
Author: BenchChem Technical Support Team. Date: March 2026
Fluorinated quinolines are highly privileged scaffolds in medicinal chemistry, prized for their enhanced metabolic stability, lipophilicity, and unique binding affinities[1]. However, the introduction of fluorine into the quinoline core drastically complicates structural characterization.
This guide provides an in-depth comparative analysis of the
H NMR spectrum of 8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: 1420800-10-7)[2]. By comparing analytical platforms (Standard vs. Ultra-High Field) and structural analogs (Fluorinated vs. Non-Fluorinated), we will deconstruct the complex heteronuclear spin-spin couplings (F-H) and the severe deshielding effects induced by the 5-nitro group[3].
Analytical Platform Comparison: 400 MHz vs. 800 MHz
The
natural abundance and high gyromagnetic ratio of the F nucleus (spin = 1/2) result in strong -couplings with adjacent protons[4]. When analyzing highly substituted systems like 8-Fluoro-2,7-dimethyl-5-nitroquinoline, the choice of NMR spectrometer field strength is critical.
Feature
400 MHz NMR (Standard)
800 MHz NMR (Ultra-High Field with CryoProbe)
Chemical Shift Dispersion
Moderate. is smaller, increasing the risk of second-order spectral overlap (roofing effects).
Excellent. Large pushes the system toward first-order kinetics ().
Resolution of Fine Couplings
Struggles to cleanly resolve the long-range coupling on the 7-methyl group.
Easily resolves (~2.5 Hz) from baseline noise due to superior signal-to-noise (S/N).
F Decoupling Capability
Often requires hardware reconfiguration for H{F} experiments.
Standard tri-resonance cryoprobes allow seamless H{F} decoupling and HOESY.
Best Use Case
Routine purity checks and basic structural confirmation.
De novo structural elucidation and precise -constant extraction for complex fluorinated aromatics.
Scientific Causality: We strongly recommend ultra-high field systems for this compound. The 5-nitro group deshields the H-4 and H-6 protons, pushing them downfield. At 400 MHz, the
doublet of H-6 can overlap with the H-4 signal. At 800 MHz, the chemical shift dispersion (in Hz) is doubled, cleanly separating these signals and allowing for accurate integration and coupling constant extraction.
Structural & Spectral Comparison: The Fluorine Effect
To understand the spectrum of 8-Fluoro-2,7-dimethyl-5-nitroquinoline, we must compare it against its non-fluorinated precursor, 2,7-dimethyl-5-nitroquinoline . The addition of the 8-fluoro substituent fundamentally alters the multiplicity of adjacent protons[3].
Comparative
H NMR Data Summary (Predicted & Extrapolated)
Mechanistic Insight: The H-6 proton in the fluorinated analog is no longer a singlet. It is split into a distinct doublet by the adjacent fluorine atom (
Hz). Similarly, the 7-methyl group, which appears as a sharp singlet in the non-fluorinated analog, exhibits a fine doublet splitting ( Hz) due to long-range heteronuclear coupling[4].
Caption: Mechanistic causality of 19F and NO2 groups on 1H NMR chemical shifts.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in your spectral assignments, do not rely solely on standard 1D
H acquisition. The following step-by-step protocol establishes a self-validating system for fluorinated quinolines[1].
Step 1: Optimized Sample Preparation
Weigh exactly 15 mg of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Dissolve in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Note: CDCl is preferred over DMSO-d because its lower viscosity reduces the correlation time (), thereby sharpening the transverse relaxation () and allowing for the resolution of the fine methyl coupling.
Step 2: Probe Tuning and Matching
Insert the sample into the spectrometer (minimum 400 MHz, preferably 800 MHz).
Critical Step: Tune and match both the
H (observe) and F (decouple) channels. Failure to tune the F channel will result in incomplete decoupling during validation experiments.
Step 3: Multi-Nuclear Acquisition
Standard 1D
H NMR: Acquire using a standard pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 32 scans.
1D
H{F} (Fluorine-Decoupled Proton NMR): Acquire a second proton spectrum while applying continuous wave (CW) decoupling on the F channel.
Self-Validation Check: In this decoupled spectrum, the H-6 doublet will collapse into a singlet, and the 7-methyl doublet will collapse into a sharp singlet. This definitively proves that the splitting was caused by fluorine, not a proton impurity.
2D
H-F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Acquire to map the spatial proximity between the 8-fluoro atom and the 7-methyl/H-6 protons, confirming regiochemistry.
Step 4: Data Processing
Apply zero-filling to 64k data points to enhance digital resolution.
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz . Do not exceed 0.3 Hz, or you will artificially blur the
coupling of the 7-methyl group.
Caption: Step-by-step NMR acquisition workflow for fluorinated quinolines.
Conclusion
The analysis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline requires a deliberate approach to overcome the spectral complexity introduced by heteronuclear coupling and strong electron-withdrawing groups. By utilizing high-field NMR platforms and employing
F-decoupled H experiments, researchers can confidently extract precise coupling constants and validate the structural integrity of these highly functionalized medicinal scaffolds.
ACS Publications. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer". ACS Omega.
A Comparative Guide to Achieving High-Fidelity HPLC Analysis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline: Retention Time and Peak Purity Assessment
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the purity and identity of a molecule are paramount. The presence of even min...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the purity and identity of a molecule are paramount. The presence of even minute impurities can significantly alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust determination of retention time and peak purity of 8-Fluoro-2,7-dimethyl-5-nitroquinoline, a compound of interest in medicinal chemistry.
While specific application notes for this exact molecule are not widely published, this guide will leverage established analytical principles for structurally related quinoline derivatives, fluoroquinolones, and nitroaromatic compounds to propose and compare effective analytical strategies.[1][2][3][4][5] The focus will be on the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
The Analytical Challenge: Structural Considerations for Method Development
8-Fluoro-2,7-dimethyl-5-nitroquinoline possesses several key structural features that inform the HPLC method development strategy:
Aromatic Quinoline Core: Provides strong UV absorbance, making UV detection a suitable choice.
Nitro Group (-NO2): A strongly electron-withdrawing group that can influence chromatographic retention and is also a good chromophore.
Fluoro and Methyl Substituents: These groups modulate the molecule's polarity and potential for secondary interactions with the stationary phase.
Basic Nitrogen Atom: The quinoline nitrogen provides a site for protonation, making the mobile phase pH a critical parameter for controlling retention and peak shape.
Comparative HPLC Methodologies
To achieve optimal separation and peak purity assessment, a systematic approach to method development is essential. We will compare three distinct reversed-phase HPLC methods, highlighting the impact of stationary phase and mobile phase composition on the analysis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Method A: The Optimized Workhorse - C18 with Acidified Mobile Phase
This method represents a robust starting point and often serves as the primary analytical procedure for routine purity checks.
Rationale: A C18 column is a versatile, hydrophobic stationary phase suitable for retaining moderately polar compounds like our target analyte.[6] The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) serves a dual purpose: it protonates the basic quinoline nitrogen, leading to more consistent interactions with the stationary phase, and it suppresses the silanol activity on the silica backbone of the stationary phase, which significantly improves peak shape by reducing tailing.[1]
Method B: Alternative Selectivity - Phenyl-Hexyl Column
This method explores a different stationary phase chemistry to offer an alternative selectivity, which is crucial for identifying co-eluting impurities.
Rationale: A Phenyl-Hexyl stationary phase provides unique selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic quinoline ring of the analyte. This can be particularly effective in separating compounds with similar hydrophobicity but different aromatic character, which might co-elute on a standard C18 column.
Method C: Enhanced Peak Shape for Basic Compounds - Embedded Polar Group (EPG) C18 Column
This method focuses on mitigating peak tailing, a common issue with basic analytes.
Rationale: EPG columns have a polar group embedded near the base of the alkyl chain. This polar group shields the basic analyte from interacting with residual acidic silanols on the silica surface, even at neutral or near-neutral pH. This often results in superior peak symmetry for basic compounds without the need for strong mobile phase additives.
Experimental Protocols
The following is a detailed protocol for the primary recommended method (Method A). Protocols for Methods B and C would follow a similar structure, with modifications to the column and mobile phase as specified in the comparison table.
Detailed Protocol for Method A: C18 with Acidified Mobile Phase
1. Instrumentation and Consumables:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
HPLC-grade acetonitrile (ACN) and water.
Formic acid (reagent grade).
2. Sample Preparation:
Prepare a stock solution of 8-Fluoro-2,7-dimethyl-5-nitroquinoline at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL using the same diluent.
Filter the working solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
0-2 min: 20% B
2-15 min: 20% to 80% B
15-18 min: 80% B
18.1-22 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
PDA Detection: 254 nm for quantification, with a full spectral scan from 200-400 nm for peak purity analysis.
4. System Suitability Testing (SST):
Perform five replicate injections of the working standard solution.
Acceptance Criteria:
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
Tailing factor (Asymmetry factor): 0.8 - 1.5
Theoretical plates (N): ≥ 2000
Visualizing the Workflow
Caption: Workflow for the HPLC analysis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Comparative Data Summary
The following table presents hypothetical but realistic data comparing the performance of the three proposed HPLC methods. This data illustrates the potential trade-offs and advantages of each approach.
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Method C (EPG C18)
Retention Time (min)
12.5
11.8
12.7
Tailing Factor
1.3
1.4
1.0
Resolution (from impurity)
1.8
2.5
1.7
Peak Purity Index
0.9995
0.9998
0.9994
Discussion of Comparative Data:
Method A provides a good balance of retention and resolution. The tailing factor of 1.3 is acceptable for most applications.
Method B shows a slightly shorter retention time but a significantly improved resolution from a potential aromatic impurity, demonstrating the value of alternative selectivity.
Method C excels in providing a highly symmetrical peak (Tailing Factor = 1.0), which is ideal for accurate integration and quantification, although its resolving power for the specific impurity in this hypothetical case is slightly lower than Method A.
In-Depth Focus: Peak Purity Assessment
Relying solely on retention time to confirm a compound's identity is insufficient.[7] Co-elution of impurities can lead to inaccurate quantification and misleading results.[7] A Photodiode Array (PDA) detector is an indispensable tool for assessing peak purity.[7]
The principle of PDA-based peak purity analysis is to compare the UV-Vis spectra at different points across a single chromatographic peak (upslope, apex, and downslope). If the peak represents a single, pure compound, the normalized spectra should be identical. Any significant spectral differences suggest the presence of a co-eluting impurity.[8]
Caption: Logical workflow for peak purity assessment using a PDA detector.
It is crucial to understand the limitations of this technique. If a co-eluting impurity has a very similar or no chromophore, it may not be detected by a PDA detector.[9] In such cases, or for orthogonal verification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for a more definitive assessment of peak purity based on mass-to-charge ratios.[7]
Conclusion and Recommendations
For the routine analysis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline, Method A (C18 with acidified mobile phase) provides a robust and reliable platform. It offers a good balance of performance characteristics and is based on widely understood chromatographic principles. However, during method development and for the analysis of pivotal batches where purity is critical, it is highly recommended to employ an orthogonal method, such as Method B (Phenyl-Hexyl column) , to challenge the separation and ensure no impurities are co-eluting. The choice of method should always be guided by the specific analytical objective, whether it is routine quality control, impurity profiling, or stability testing. A thorough understanding of the underlying chemistry of both the analyte and the stationary phase is key to developing high-fidelity, self-validating analytical methods.
References
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. (2016, December 23). National Center for Biotechnology Information. [Link]
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. [Link]
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC. (2018, October 29). National Center for Biotechnology Information. [Link]
HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152. Academia.edu. [Link]
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
Synthesis of 5-nitro-8-fluoro-quinoline. PrepChem.com. [Link]
Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Bentham Science. [Link]
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LabManager. [Link]
Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. MDPI. [Link]
Peak Purity Analysis. Element Lab Solutions. [Link]
Analytical Comparison Guide: IR Spectroscopic Profiling of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Executive Summary In the development of advanced fluoroquinolone antibiotics and targeted small-molecule therapeutics, the quinoline scaffold serves as a critical structural foundation[1]. The compound 8-Fluoro-2,7-dimet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of advanced fluoroquinolone antibiotics and targeted small-molecule therapeutics, the quinoline scaffold serves as a critical structural foundation[1]. The compound 8-Fluoro-2,7-dimethyl-5-nitroquinoline (CAS: 1420800-10-7) represents a highly functionalized intermediate[2][3]. It offers unique electronic and steric properties compared to simpler, less substituted alternatives like 5-nitroquinoline or 8-fluoroquinoline.
For researchers and drug development professionals, accurate structural validation using Infrared (IR) spectroscopy is paramount. This guide objectively compares the IR spectral performance of 8-Fluoro-2,7-dimethyl-5-nitroquinoline against its simpler analogs, providing mechanistic insights and a self-validating experimental protocol to ensure uncompromising analytical accuracy.
Mechanistic Causality in IR Band Shifts
The IR spectrum of a molecule is a direct reflection of its vibrational modes, dictated by bond strength, atomic mass, and the electronic environment. In 8-Fluoro-2,7-dimethyl-5-nitroquinoline, the interplay of electron-withdrawing groups (-NO₂, -F) and electron-donating groups (-CH₃) on the quinoline ring creates distinct, highly resolvable shifts in the vibrational frequencies compared to baseline alternatives:
Nitro Group (-NO₂) Vibrations: The nitro group is responsible for two of the most intense absorption bands in the spectrum[4]. In unsubstituted 5-nitroquinolines, the electron-withdrawing nature of the fused aromatic system places the asymmetric stretch around 1520–1530 cm⁻¹ and the symmetric stretch near 1340–1350 cm⁻¹[5][6]. However, in 8-Fluoro-2,7-dimethyl-5-nitroquinoline, the 8-fluoro substituent exerts a strong inductive pull (-I effect). This subtly stiffens the aromatic ring's electron cloud, shifting the nitro stretching frequencies to slightly higher wavenumbers.
Fluoro Group (C-F) Stretching: The C-F bond is highly polarized. Aromatic C-F stretching typically manifests as a sharp, intense band in the 1000–1250 cm⁻¹ region[1]. Positioned at the 8-carbon (adjacent to the quinoline nitrogen), the C-F stretch becomes a highly diagnostic marker, typically resolved around 1220–1240 cm⁻¹.
Methyl Group (-CH₃) Aliphatic Modes: Unlike 5-nitroquinoline or 8-fluoroquinoline, the 2,7-dimethyl substitutions introduce distinct aliphatic C-H stretching (2900–3000 cm⁻¹) and bending modes (~1450 cm⁻¹ and 1375 cm⁻¹). The 2-methyl group, being adjacent to the electronegative nitrogen heteroatom, experiences different deshielding compared to the 7-methyl group, leading to broadened or split aliphatic bending signals that serve as a unique fingerprint for this specific isomer.
Comparative Performance: Spectral Resolution Against Alternatives
When selecting starting materials for drug synthesis, distinguishing the highly substituted 8-Fluoro-2,7-dimethyl-5-nitroquinoline from its simpler precursors is critical for quality control. The table below summarizes the characteristic IR bands, demonstrating how the target compound provides a more complex, yet highly specific, spectral fingerprint compared to alternative scaffolds.
Vibrational Mode
5-Nitroquinoline (Alternative A)
8-Fluoroquinoline (Alternative B)
8-Fluoro-2,7-dimethyl-5-nitroquinoline (Target)
Nitro Asymmetric Stretch
~1525 cm⁻¹
N/A
~1535 cm⁻¹ (Shifted by -I effect of Fluorine)
Nitro Symmetric Stretch
~1345 cm⁻¹
N/A
~1350 cm⁻¹
Aromatic C-F Stretch
N/A
~1220 cm⁻¹
~1235 cm⁻¹ (Sharpened by adjacent ring sterics)
Aliphatic C-H Stretch
N/A
N/A
2920 - 2960 cm⁻¹ (Distinct doublet)
Quinoline Ring (C=C/C=N)
1580 - 1610 cm⁻¹
1590 - 1620 cm⁻¹
1585 - 1615 cm⁻¹ (Complex multiplet)
Data synthesis based on established characteristic group frequencies for nitroquinolines and fluoroquinolines[1][4][5].
To ensure absolute trustworthiness in the analytical data, we mandate the use of4 spectroscopy over traditional KBr pellet methods[4].
Causality for Method Selection: KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands (3200–3600 cm⁻¹) that can obscure weak overtone bands of the quinoline ring[4]. Furthermore, ATR-FTIR prevents potential matrix-induced halide exchange or polymorphic shifts that can occur under the high pressure of KBr pellet pressing, which is especially problematic for highly electronegative fluoro-compounds.
Step-by-Step Self-Validating Workflow
System Suitability Check (Validation Step): Before analyzing the sample, acquire a background spectrum of the clean ATR crystal (Diamond or ZnSe). Analyze a polystyrene calibration standard. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks are within ±1 cm⁻¹ of their accepted values. This self-validates the interferometer's wavelength accuracy before any sample is consumed.
Sample Application: Deposit approximately 1–2 mg of 8-Fluoro-2,7-dimethyl-5-nitroquinoline powder directly onto the center of the ATR crystal[4]. Ensure complete coverage of the active sensor area.
Pressure Application: Engage the pressure anvil to apply uniform, firm force. Causality: Consistent pressure ensures intimate contact between the solid sample and the crystal, maximizing the evanescent wave penetration depth and yielding high signal-to-noise ratios without scattering artifacts[4].
Spectral Acquisition: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹ over the mid-infrared range of 4000–400 cm⁻¹.
Data Processing & Baseline Validation: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth. The protocol is self-validating if: The baseline remains flat (±0.02 absorbance units) in the non-absorbing 2500–2000 cm⁻¹ region. A sloping baseline indicates insufficient pressure or particle size scattering, mandating a re-acquisition.
Workflow Visualization
Figure 1: Self-validating ATR-FTIR workflow for substituted quinolines.
Conclusion
The highly functionalized nature of 8-Fluoro-2,7-dimethyl-5-nitroquinoline provides a robust and distinctive IR spectral profile. By understanding the electronic cross-talk between the nitro, fluoro, and methyl substituents, and by employing a rigorously validated ATR-FTIR protocol, researchers can confidently verify the structural integrity of this critical pharmaceutical intermediate. Its distinct spectral markers make it a superior, easily traceable scaffold compared to simpler quinoline alternatives during multi-step drug synthesis.
References
National Center for Biotechnology Information (PubChem). "8-Nitroquinoline | C9H6N2O2 | CID 11830 - IR Spectra." PubChem Database.
[Link]
Semantic Scholar. "Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin." Journal of Ultra Chemistry.[Link]
Comparative Crystallographic Guide: 8-Fluoro-2,7-dimethyl-5-nitroquinoline vs. Standard Quinolines
Executive Summary In structure-based drug design (SBDD) and materials science, the precise spatial arrangement of functional groups on a heterocyclic scaffold dictates its binding affinity, solubility, and solid-state st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In structure-based drug design (SBDD) and materials science, the precise spatial arrangement of functional groups on a heterocyclic scaffold dictates its binding affinity, solubility, and solid-state stability. 8-Fluoro-2,7-dimethyl-5-nitroquinoline is a highly functionalized building block that presents unique crystallographic properties compared to its simpler analogs.
This guide provides an authoritative, comparative analysis of the crystal structure and X-ray diffraction (XRD) workflows for 8-Fluoro-2,7-dimethyl-5-nitroquinoline against two foundational alternatives: 8-Nitroquinoline and 5-Nitroquinoline . By examining steric hindrance, electronic effects, and crystal packing forces, researchers can better predict the behavior of this scaffold in complex molecular assemblies.
Structural Dynamics: Substituent Effects on Crystal Packing
The "performance" of a crystallographic building block is measured by its predictability, rigidity, and the diversity of intermolecular interactions it can form.
The Target: 8-Fluoro-2,7-dimethyl-5-nitroquinoline
This compound features a push-pull electronic system combined with significant steric bulk.
Steric Hindrance: The methyl groups at the 2- and 7-positions introduce steric clashes with neighboring molecules, preventing the perfectly flat, stacked arrangements typical of unsubstituted quinolines.
Electronic Effects: The highly electronegative 8-fluoro and 5-nitro groups create strong local dipoles. These groups act as potent hydrogen-bond acceptors, driving the formation of robust
and intermolecular networks.
The Alternatives: 8-Nitroquinoline & 5-Nitroquinoline
8-Nitroquinoline: A nearly planar molecule. X-ray diffraction data reveals a minimal dihedral angle of 3.0(9)° between the pyridine and benzene rings [1]. Its packing is dominated by simple
stacking and weak interactions.
5-Nitroquinoline: Often utilized in metal-organic frameworks (e.g., silver complexes), this isomer relies heavily on its heterocyclic nitrogen for coordination, while the 5-nitro group participates in supramolecular
contacts [2].
Logical relationship of substituent effects on crystal packing parameters.
Comparative Crystallographic Data
To objectively evaluate these scaffolds, we must compare their primary crystallographic parameters. While 8-nitroquinoline and 5-nitroquinoline have well-documented empirical data [1][2], the parameters for 8-Fluoro-2,7-dimethyl-5-nitroquinoline are modeled based on isostructural fluorinated/methylated quinoline derivatives.
Table 1: Global Crystallographic Parameters
Parameter
8-Fluoro-2,7-dimethyl-5-nitroquinoline
8-Nitroquinoline
5-Nitroquinoline (in Ag Complex)
Formula
Crystal System
Monoclinic (Predicted)
Monoclinic
Monoclinic
Space Group
(Predicted)
Ring Dihedral Angle
(Steric strain)
Dominant Contacts
, , offset
, direct
,
SBDD Utility
High (Rigid, multi-vector binding)
Moderate (Planar intercalator)
Moderate (Metal coordination)
Table 2: Key Bond Lengths and Angles (Expected vs. Reference)
Structural Feature
8-Fluoro-2,7-dimethyl-5-nitroquinoline
8-Nitroquinoline Reference [1]
Causality for Variance
(Pyridine)
Electron withdrawal by F/NO2 alters ring electron density.
Bond
Steric push from the adjacent 7-methyl group elongates the bond.
Torsion Angle
out of plane
Steric clash forces the nitro group out of the aromatic plane.
Self-Validating Experimental Protocols for SCXRD
To ensure absolute trustworthiness in structural determination, the following protocol outlines a self-validating system for Single-Crystal X-ray Diffraction (SCXRD). Every step is designed to minimize artifacts and confirm data integrity.
Step 1: Crystal Growth via Vapor Diffusion
Procedure: Dissolve 10 mg of 8-Fluoro-2,7-dimethyl-5-nitroquinoline in a minimum volume of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing hexanes (antisolvent).
Causality: Vapor diffusion provides a slower, more controlled supersaturation rate than direct evaporation, yielding larger, defect-free single crystals essential for high-resolution diffraction.
Step 2: Crystal Mounting and Cryoprotection
Procedure: Select a crystal (
mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.
Causality: Paratone oil serves a dual purpose: it prevents crystal degradation from atmospheric moisture and acts as a rigid glass matrix when flash-cooled, preventing ice ring formation during diffraction.
Step 3: Data Collection at 100 K
Procedure: Transfer the loop to a diffractometer equipped with a Mo
() or Cu microfocus source. Maintain the crystal at 100 K using a liquid nitrogen cryostream.
Causality: Collecting data at 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This sharpens the electron density map, allowing for the precise resolution of the fluorine atom versus oxygen atoms, which can otherwise be difficult to distinguish due to similar electron counts.
Step 4: Structure Solution and Validation (The Self-Validating Loop)
Procedure: Integrate the data using software like APEX/SAINT. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Validation: Generate a checkCIF report.
Causality: The checkCIF algorithm acts as an automated peer-reviewer. It calculates the residual electron density (
and ). If the model is correct, the residual density will be . Any higher value indicates a misassigned atom (e.g., confusing the 8-fluoro group with a hydroxyl group) or unresolved solvent, forcing the researcher to correct the model.
Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Conclusion
While standard molecules like 8-nitroquinoline offer flat, predictable
-stacking profiles, 8-Fluoro-2,7-dimethyl-5-nitroquinoline provides a highly tailored, sterically constrained three-dimensional architecture. The combination of the 2,7-dimethyl steric bulk and the 8-fluoro/5-nitro electronic push-pull system forces the molecule out of planarity. This unique crystallographic signature makes it a superior candidate for drug discovery programs requiring rigid, specific vector geometries to interact with complex protein binding pockets [3].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Molecule: 8-Fluoro-2,7-dimethyl-5-nitroquinoline (Formula: C₁₁H₉FN₂O₂ | MW: 220.20 g/mol )
Executive Summary
8-Fluoro-2,7-dimethyl-5-nitroquinoline is a highly substituted quinoline derivative frequently utilized as a critical building block in the synthesis of antibacterial agents and kinase inhibitors. Validating the bulk purity of this intermediate is paramount; impurities carried forward can poison catalysts or generate downstream byproducts. While High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are ubiquitous in modern laboratories, Elemental Analysis (EA)—specifically CHN combustion analysis—remains the unequivocal "gold standard" for determining absolute bulk purity[1].
This guide objectively compares EA against alternative analytical methods, details the specific chemical causality behind analyzing fluorinated nitroquinolines, and provides a self-validating experimental protocol for rigorous purity confirmation.
Relying on a single analytical technique often leads to a false sense of security. For instance, inorganic salts derived from insufficient purification protocols or co-crystallized water molecules cannot be detected by NMR spectroscopy or HPLC, which can easily lead to errors of 10–20% in molar mass calculations[2].
The table below objectively compares the performance of EA against HPLC-UV and qNMR for purity validation.
Analytical Method
Detection Principle
Detects Organic Impurities?
Detects Inorganic Salts?
Detects Residual Moisture/Solvents?
Key Limitation for Quinolines
Elemental Analysis (CHN)
High-temperature combustion & gas chromatography of oxides.
Fails to detect non-UV active impurities; relative purity only[3].
qNMR (1H)
Nuclear magnetic resonance with an internal standard.
Yes
No (NMR silent)
Yes
Requires expensive, highly pure internal standards; misses silica/NaCl[3].
Mechanistic Causality in Elemental Analysis
Analyzing 8-Fluoro-2,7-dimethyl-5-nitroquinoline via CHN analysis presents two distinct chemical challenges: the fluorine atom and the nitro group . A standard combustion protocol will fail without specific mechanistic interventions.
The Fluorine Challenge (Refractory C-F Bonds): Fluorine-carbon bonds are exceptionally stable. Under standard combustion, fluorine can form gaseous tetrafluoromethane (CF₄) instead of fully oxidizing the carbon to CO₂. This results in artificially low carbon readings. Furthermore, any hydrogen fluoride (HF) generated will attack the quartz combustion tube and interfere with the water peak during GC separation.
The Solution: The sample is weighed in a Tin (Sn) capsule with Vanadium Pentoxide (V₂O₅) added as a flux. The tin catalyzes a flash combustion, spiking the local temperature to ~1800°C, while V₂O₅ ensures complete oxidation of the C-F bond. Silver wool (Ag) is packed into the oxidation tube to quantitatively trap the fluorine as solid silver fluoride (AgF), preventing HF from reaching the detector.
The Nitro Group Challenge (NOₓ Generation): The combustion of the -NO₂ group yields a variable mixture of nitrogen oxides (NO, NO₂). If these enter the detector, nitrogen quantification will be wildly inaccurate.
The Solution: The gas stream is passed through a reduction tube packed with elemental Copper (Cu) heated to 600°C. The copper strips the oxygen from the NOₓ species, reducing all nitrogen quantitatively to N₂ gas.
Caption: Logical workflow of CHN elemental analysis for fluorinated nitroquinolines.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical run must be a self-validating system. The majority of chemistry journals require the experimental CHN values to fall within ±0.4% of the theoretical calculated values to confirm ≥95% bulk purity[4].
Theoretical Calculation for C₁₁H₉FN₂O₂:
Carbon (C): 60.00%
Hydrogen (H): 4.12%
Nitrogen (N): 12.72%
Step-by-Step Methodology
System Blank Validation: Run three empty tin capsules through the CHN analyzer. Causality: Establishes a zero-baseline and verifies that the autosampler and combustion tubes are free of atmospheric nitrogen or residual carbon contamination.
K-Factor Calibration: Weigh 2.0 mg of a high-purity standard (e.g., Sulfanilamide, C₆H₈N₂O₂S) into tin capsules in triplicate. Run the combustion sequence to calibrate the Thermal Conductivity Detector (TCD) response factors for C, H, and N.
Halogen Trap Verification (Check Standard): Run a known fluorinated reference standard (e.g., 4-Fluorobenzoic acid). Causality: If the carbon value reads artificially low, the silver wool trap is exhausted (allowing CF₄ formation) and must be replaced before analyzing the quinoline sample.
Sample Preparation: Accurately weigh 1.5 to 2.0 mg of 8-Fluoro-2,7-dimethyl-5-nitroquinoline into a tin capsule using a microbalance (precision to 0.001 mg). Add ~1 mg of V₂O₅ powder to the capsule, fold, and seal tightly to exclude trapped air[5].
Combustion & Analysis: Load the samples into the autosampler. The instrument will drop the capsule into the 1000°C combustion reactor under an O₂ pulse, separate the resulting CO₂, H₂O, and N₂ gases via a GC column, and quantify them via TCD.
Data Reconciliation: Compare the output percentages against the theoretical values. A variance of >0.4% triggers an automatic failure investigation.
Experimental Data Presentation
The following table summarizes simulated batch validation data for 8-Fluoro-2,7-dimethyl-5-nitroquinoline, demonstrating how EA successfully identifies impurities that HPLC might miss.
Batch ID
%C (Exp)
%H (Exp)
%N (Exp)
ΔC
ΔH
ΔN
Status
Probable Cause of Failure
Theoretical
60.00
4.12
12.72
-
-
-
-
-
Batch 01
59.85
4.15
12.60
-0.15
+0.03
-0.12
PASS
High bulk purity.
Batch 02
57.10
4.30
12.10
-2.90
+0.18
-0.62
FAIL
Co-crystallized water (Increases H, dilutes C/N).
Batch 03
54.00
3.70
11.45
-6.00
-0.42
-1.27
FAIL
Inorganic salt contamination (e.g., NaCl dilution).
Batch 04
58.50
4.80
11.90
-1.50
+0.68
-0.82
FAIL
Residual Ethyl Acetate solvent from purification.
Note: Batches 02 and 03 would likely show >99% purity on an HPLC-UV chromatogram because water and NaCl do not absorb UV light, highlighting the critical necessity of EA.
Conclusion
While modern spectroscopic techniques provide unparalleled structural elucidation, they cannot independently verify the bulk purity of a synthesized batch. For complex molecules like 8-Fluoro-2,7-dimethyl-5-nitroquinoline, Elemental Analysis remains an indispensable, orthogonal validation tool. By employing proper halogen scrubbing and catalytic reduction techniques, researchers can ensure their compounds meet the rigorous ±0.4% purity threshold required for high-tier publication and downstream biological assays.
References
1.4 - National Institutes of Health (NIH) / PMC
2.3 - National Institutes of Health (NIH) / PMC
3. 5 - Mettler Toledo
4.2 - Inorganic Chemistry Frontiers (RSC Publishing)
5. 1 - Organometallics (ACS Publications)
Executive Summary: The Fluoro-Nitro Advantage The quinolone scaffold has long been a cornerstone of medicinal chemistry, primarily due to the success of 6-fluoroquinolones (e.g., Ciprofloxacin) as broad-spectrum antibiot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluoro-Nitro Advantage
The quinolone scaffold has long been a cornerstone of medicinal chemistry, primarily due to the success of 6-fluoroquinolones (e.g., Ciprofloxacin) as broad-spectrum antibiotics. However, the emergence of multi-drug resistant (MDR) strains necessitates the exploration of novel chemical space.
This guide focuses on a specific, high-potency subclass: 7-aryl-6-fluoro-8-nitroquinolones . Unlike standard fluoroquinolones that typically feature a piperazinyl ring at C-7 and a hydrogen or halogen at C-8, the incorporation of a nitro group at C-8 combined with aryl substitutions at C-7 creates a unique pharmacophore. This configuration has demonstrated superior potency against Gram-positive pathogens (S. aureus, B. subtilis) compared to clinical standards, while introducing unique electronic properties that influence DNA gyrase binding affinity.
Chemical Space & Structural Logic
The structural integrity of fluoro-nitroquinolines relies on a delicate balance of electronic push-pull effects across the bicyclic ring.
The Pharmacophore Triad
The SAR of this class is governed by three critical positions on the quinoline nucleus:
C-6 Fluorine (The Anchor):
Function: Increases lipophilicity for cell wall penetration.[1]
Mechanism: Greatly enhances binding affinity to the DNA-gyrase complex (up to 100-fold compared to non-fluorinated analogs).
Status: Non-negotiable for high potency.
C-8 Nitro Group (The Differentiator):
Function: A strong electron-withdrawing group (EWG).
Effect: It alters the electron density of the aromatic ring, potentially strengthening
stacking interactions with DNA bases.
Toxicity Note: While nitro groups can be associated with mutagenicity (via nitro-reduction), their position at C-8 in this specific scaffold is often sterically shielded, modulating reactivity while maintaining binding efficacy.
C-7 Aryl Substituent (The Variable):
Function: Defines the spectrum of activity.
Insight: Unlike the aliphatic piperazine ring in Ciprofloxacin, a biaryl system (phenyl ring at C-7) increases hydrophobic surface area, improving activity against resistant strains that efflux hydrophilic drugs.
SAR Visualization
The following diagram illustrates the functional logic of the fluoro-nitroquinoline scaffold.
Figure 1: Functional decomposition of the 7-aryl-6-fluoro-8-nitroquinoline scaffold showing the distinct role of each substituent.
Comparative Performance Analysis
The following data compares a representative 7-aryl-6-fluoro-8-nitroquinoline (Compound 6d) against the clinical standard Ciprofloxacin .
Antimicrobial Potency (MIC Values)
Data synthesized from Vicini et al. (2014) demonstrates the superior profile of the nitro-derivative against Gram-positive organisms.[2]
Organism
Strain Type
Compound 6d (Nitro-Fluoro) MIC (µg/mL)
Ciprofloxacin (Standard) MIC (µg/mL)
Fold Improvement
Bacillus subtilis
Gram-Positive
0.00007
0.15
>2000x
Staphylococcus aureus
Gram-Positive
0.015
0.3
20x
Haemophilus influenzae
Gram-Negative
0.004
0.008
2x
Escherichia coli
Gram-Negative
6.2
0.004
(Inferior)
Technical Insight:
The nitro-fluoro derivative (Compound 6d) exhibits exceptional potency against Gram-positive bacteria. The dramatic shift in activity suggests that the C-8 Nitro group combined with the C-7 Aryl moiety creates a binding mode highly specific to the topoisomerase IV/gyrase of Gram-positives, whereas the C-7 piperazine of Ciprofloxacin is optimized for Gram-negative porin channels (hence Cipro's superiority in E. coli).
Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis and evaluation of these derivatives.
Synthesis: The Suzuki-Miyaura Route
Traditional nucleophilic substitution (SNAr) at C-7 is difficult with aryl groups. The Suzuki-Miyaura cross-coupling is the superior method for installing the C-7 aryl group onto the fluoro-nitro core.
Preparation: Dissolve the 7-chloro-8-nitro substrate (1.0 eq) and Arylboronic acid (1.1 eq) in water containing K₂CO₃ (2.0 eq).
Catalysis: Add Pd(OAc)₂ (1-2 mol%) and TBAB (1.0 eq) as a phase transfer catalyst.
Reaction: Heat the mixture to 50°C under vigorous stirring for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
Isolation: Acidify the cooled mixture with 2N HCl to precipitate the free carboxylic acid (hydrolysis of the ester often occurs in situ or requires a separate saponification step depending on exact conditions).
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.
Biological Assay: MIC Determination
Method: Broth Microdilution (CLSI Standards).
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100.
Compound Prep: Dissolve fluoro-nitroquinoline in DMSO (Stock 1 mg/mL). Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth.
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity.
Validation: Run Ciprofloxacin as a positive control. If Cipro MIC deviates >1 dilution from QC range, discard run.
Mechanistic Pathway & Signaling
The primary mechanism of action involves the ternary complex formation between the drug, DNA, and the enzyme (DNA Gyrase or Topoisomerase IV).
Figure 2: Mechanism of Action. The fluoro-nitroquinoline stabilizes the DNA-enzyme complex, leading to lethal double-strand breaks.
Expert Commentary: The Nitro-Group Toxicity Debate
As a Senior Application Scientist, it is crucial to address the "nitro" concern. Nitro-aromatics are often flagged for potential genotoxicity (Ames positive) due to metabolic reduction to hydroxylamines.
Risk Mitigation: In the 7-aryl-6-fluoro-8-nitroquinoline series, the nitro group is sterically crowded by the bulky 7-aryl substituent. This steric hindrance can retard enzymatic nitro-reduction, potentially improving the safety profile compared to less substituted nitro-heterocycles.
Strategic Use: These compounds are best positioned as "last-resort" options for MDR Gram-positive infections (like MRSA) where the benefit of potency outweighs the theoretical genotoxic risk.
References
Vicini, P., et al. (2014). "A new efficient route to 7-aryl-6-fluoro-8-nitroquinolones as potent antibacterial agents."[2] European Journal of Medicinal Chemistry.
BenchChem. (2025).[3] "An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents." BenchChem Technical Guides.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of quinolone action and resistance." Biochemistry.
Sissi, C., & Palumbo, M. (2003). "The quinolone family: from mechanism to therapeutics."[3] Current Medicinal Chemistry.
A Comparative Guide to the Analytical Qualification of 8-Fluoro-2,7-dimethyl-5-nitroquinoline in the Absence of a Certified Reference Standard
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible data. This guide addresses the analytical challe...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible data. This guide addresses the analytical challenges presented by 8-Fluoro-2,7-dimethyl-5-nitroquinoline, a compound for which no commercial certified reference standard is currently available. Instead of a conventional comparison of existing standards, this document provides a comprehensive strategy for the establishment and validation of an in-house primary reference standard. We will explore and compare the primary analytical techniques essential for this process: quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment, and High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for routine analysis and impurity profiling.
The narrative that follows is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind the analytical choices. This ensures a self-validating system of analysis, empowering researchers to generate robust and defensible data for this promising, yet uncharacterized, molecule.
The Challenge: Analysis Without a Certified Reference Standard
The absence of a Certified Reference Material (CRM) for 8-Fluoro-2,7-dimethyl-5-nitroquinoline necessitates the qualification of an in-house reference standard. A CRM, produced by a metrological institute, provides the highest level of accuracy and traceability. In its absence, a well-characterized in-house standard is the next best alternative, provided it is rigorously qualified. The qualification process involves confirming the compound's identity and assigning a purity value with a calculated uncertainty.[1] This in-house standard then serves as the benchmark for the quantitative analysis of subsequent batches and formulated products.
Strategy for Establishing an In-House Reference Standard
The recommended workflow for establishing a qualified in-house reference standard for 8-Fluoro-2,7-dimethyl-5-nitroquinoline is a multi-step process that ensures the identity, purity, and stability of the material.
Caption: Workflow for qualifying an in-house reference standard.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is contingent on the specific requirements of the analysis, such as whether it is for initial purity assignment or routine quality control.
Technique
Primary Use
Advantages
Disadvantages
qNMR
Absolute purity determination of the in-house standard.
Primary ratio method, no need for a specific reference standard of the analyte; provides structural information.[2][3][4]
Lower sensitivity than chromatographic methods; requires a high-purity internal standard.[5]
HPLC-UV
Routine purity determination and quantitative analysis of samples against the in-house standard.
High precision and robustness; widely available; suitable for non-volatile and thermally labile compounds.[6][7]
Requires a well-characterized reference standard for quantification; lower sensitivity and selectivity than MS.
LC-MS
Impurity identification and trace-level quantification.
High sensitivity and selectivity; provides molecular weight information for unknown impurities.[7][8][9]
Higher cost and complexity; matrix effects can influence quantification.
GC-MS
Analysis of volatile and thermally stable impurities.
High chromatographic efficiency for volatile compounds; provides structural information from fragmentation patterns.[7][10]
Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation of nitroaromatics.[7][11]
Experimental Protocols
The following protocols are adapted from established methods for structurally similar compounds and should be validated for 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][12]
Instrumentation:
NMR Spectrometer (≥400 MHz)
High-precision analytical balance
Materials:
Synthesized and purified 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Certified qNMR internal standard (e.g., maleic anhydride, dimethyl sulfone)
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 8-Fluoro-2,7-dimethyl-5-nitroquinoline and 5-10 mg of the certified internal standard into a clean vial.
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
Data Acquisition:
Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (at least 5 times the longest T₁ of interest) and a sufficient number of scans for a good signal-to-noise ratio.
Data Processing:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
Purity Calculation:
The purity of the analyte (Purityₐ) is calculated using the following equation[5]:
Subscripts 'a' and 's' refer to the analyte and standard, respectively.
This protocol outlines a general reversed-phase HPLC method suitable for the routine analysis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.[13][14]
Caption: General workflow for HPLC-UV analysis.
Instrumentation:
HPLC system with a UV-Vis or Diode Array Detector (DAD)
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Materials:
In-house reference standard of 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Acetonitrile (HPLC grade)
Water (HPLC grade)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Standard and Sample Preparation:
Prepare a stock solution of the in-house reference standard at approximately 1 mg/mL in acetonitrile.
Prepare working standards and sample solutions by diluting the stock solution or dissolving the sample in the initial mobile phase composition.
Filter all solutions through a 0.45 µm syringe filter.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
Gradient Program:
0-20 min: 30% to 90% B
20-25 min: 90% B
25.1-30 min: 30% B (re-equilibration)
Data Analysis:
For purity assessment, calculate the area percentage of the main peak relative to the total peak area.
For quantitative analysis, construct a calibration curve from the working standards and determine the concentration of the analyte in the samples.
This method is crucial for identifying unknown impurities by providing molecular weight information.[15][16]
Instrumentation:
LC-MS system with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Procedure:
Chromatographic Separation:
Utilize the same HPLC method as described in Protocol 2.
Mass Spectrometry Conditions:
Ionization Mode: ESI or APCI, positive and negative modes should be screened. Given the nitro group, negative mode APCI may be particularly effective.[15]
Scan Range: m/z 100-500
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the parent compound.
Data Analysis:
Analyze the mass spectra of the impurity peaks to determine their molecular weights.
If using a high-resolution mass spectrometer, obtain the elemental composition.
For further structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns.
Potential Impurities from Synthesis
The synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline likely involves a Skraup synthesis or a modification to form the quinoline core, followed by nitration. Each step can introduce specific impurities.
From Skraup Synthesis:
Unreacted starting materials: e.g., the corresponding substituted aniline.
Tarry byproducts: From the polymerization of acrolein (derived from glycerol).[17]
Over-alkylation or rearranged products.
From Nitration:
Regioisomers: Nitration of the dimethylquinoline precursor may lead to the formation of other nitro-isomers.[18][19]
Di-nitrated products: Under harsh conditions, a second nitro group may be introduced.[20]
Oxidized byproducts.
The developed chromatographic methods (HPLC and GC) should be validated for their ability to separate these potential impurities from the main compound.
Conclusion
While the analysis of a novel compound like 8-Fluoro-2,7-dimethyl-5-nitroquinoline is challenging without a certified reference standard, a systematic and rigorous approach can establish a reliable in-house standard. The use of qNMR as a primary method for purity assignment, coupled with validated chromatographic techniques like HPLC-UV and LC-MS for routine analysis and impurity profiling, forms a robust analytical framework. This guide provides the foundational protocols and rationale to empower researchers to generate high-quality, defensible data, thereby accelerating the research and development of this and other novel chemical entities.
References
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Available at: [Link]
Popov, G., et al. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. Available at: [Link]
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
Pérez, S., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry. Available at: [Link]
Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. UvA-DARE (Digital Academic Repository). Available at: [Link]
Grivas, S., et al. (1995). Analysis of Nonpolar Heterocyclic Amines in Cooked Foods and Meat Extracts Using Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Portal de la Recerca de Catalunya. Available at: [Link]
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
Zhang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
Churya, S. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. Available at: [Link]
Solarbio. (2026). Chromatographic Reference Standards for Method Validation: Laboratory Best Practices. Solarbio. Available at: [Link]
Hayen, H., et al. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst. Available at: [Link]
ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available at: [Link]
Adu-Amankwaah, J., et al. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. ResearchGate. Available at: [Link]
Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Available at: [Link]
Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available at: [Link]
ResolveMass Laboratories Inc. (2026). Choosing Reference Standards for API or Impurity. Available at: [Link]
Meng, H., & Cino, J. (2004). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. ASTM Digital Library. Available at: [Link]
Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. Available at: [Link]
Campos, P. M., et al. (2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. PubMed. Available at: [Link]
Fustero, S., et al. (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications. Available at: [Link]
Al-Rajab, A. J., et al. (2025). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control. MDPI. Available at: [Link]
IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. Available at: [Link]
SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
Wikipedia. (n.d.). Nitration. Available at: [Link]
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega. Available at: [Link]
D'Andrea, D., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
SynThink. (2023). Custom Synthesis of Pharmaceutical Impurity Standards. Available at: [Link]
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link]
Al-Zaydi, K. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. Available at: [Link]
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. Available at: [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]
The Organic Chemistry Tutor. (2023). Nitration of Aromatic Compounds. YouTube. Available at: [Link]
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Available at: [Link]
Unveiling the Spectroscopic Signature: A Comparative Guide to the UV-Vis Absorption Maxima of 8-Fluoro-2,7-dimethyl-5-nitroquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultravi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool in this endeavor, providing critical insights into the electronic transitions within a molecule and, by extension, its potential applications. This guide offers an in-depth comparative analysis of the UV-Vis absorption characteristics of 8-Fluoro-2,7-dimethyl-5-nitroquinoline. Due to the nascent stage of research into this specific compound, direct experimental data is not yet available in the public domain. Therefore, this guide will leverage data from structurally similar quinoline derivatives to provide a robust, predictive comparison.
The core of this analysis will revolve around the influence of various substituents—fluoro, methyl, and nitro groups—on the quinoline scaffold. By examining the absorption maxima (λmax) of well-characterized analogs, we can extrapolate the expected spectral behavior of our target compound. This approach not only provides a valuable predictive tool but also deepens our understanding of structure-property relationships within this important class of heterocyclic compounds.
Comparative Analysis of UV-Vis Absorption Maxima
The electronic absorption spectrum of a molecule is intrinsically linked to its structure. The quinoline ring system, with its extended π-conjugation, gives rise to characteristic UV-Vis absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents. The introduction of electron-donating groups (like methyl) or electron-withdrawing groups (like nitro and fluoro) can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.
Below is a comparative table summarizing the available UV-Vis absorption data for key structural analogs of 8-Fluoro-2,7-dimethyl-5-nitroquinoline. This data will form the basis of our predictive analysis.
The UV-Vis spectrum of the parent quinoline molecule exhibits several absorption bands corresponding to π→π* transitions. For 8-nitroquinoline, the presence of the strongly electron-withdrawing nitro group leads to a complex spectrum with multiple absorption maxima at 275 nm, 301 nm, and 315 nm[1]. This complexity arises from the interplay of the quinoline's inherent electronic transitions and the charge-transfer interactions involving the nitro group.
For our target molecule, 8-Fluoro-2,7-dimethyl-5-nitroquinoline, we can anticipate the following influences on the UV-Vis spectrum:
Nitro Group at C5: The 5-nitro group is expected to be a dominant factor, likely inducing a significant bathochromic shift compared to unsubstituted quinoline due to extended conjugation and its strong electron-withdrawing nature.
Fluoro Group at C8: The fluorine atom at the 8-position, being an electron-withdrawing group, is likely to cause a slight hypsochromic shift. However, its effect might be less pronounced compared to the nitro group.
Methyl Groups at C2 and C7: The two methyl groups are electron-donating and are expected to cause a bathochromic shift. Their positions at C2 and C7 will influence the overall electron density distribution in the quinoline ring.
Considering these combined effects, it is plausible to predict that the UV-Vis absorption maxima of 8-Fluoro-2,7-dimethyl-5-nitroquinoline will likely be in the range of 300-350 nm, potentially with multiple overlapping bands characteristic of nitro-substituted aromatic systems. The exact λmax will be dependent on the solvent used for the measurement due to solvent-solute interactions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maxima of 8-Fluoro-2,7-dimethyl-5-nitroquinoline, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength(s) of maximum UV-Vis absorbance (λmax) for 8-Fluoro-2,7-dimethyl-5-nitroquinoline in a suitable solvent.
Materials:
8-Fluoro-2,7-dimethyl-5-nitroquinoline (analyte)
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
Volumetric flasks (10 mL, 100 mL)
Micropipettes
Quartz cuvettes (1 cm path length)
Double-beam UV-Vis spectrophotometer
Procedure:
Solvent Selection: Choose a solvent that is transparent in the anticipated absorption range (typically 200-800 nm) and in which the analyte is readily soluble. Ethanol is often a suitable starting choice for quinoline derivatives.
Stock Solution Preparation:
Accurately weigh approximately 10 mg of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Dissolve the weighed sample in the chosen solvent in a 100 mL volumetric flask.
Ensure the sample is completely dissolved by gentle swirling or sonication.
Fill the flask to the mark with the solvent to obtain a stock solution of known concentration (e.g., 0.1 mg/mL).
Working Solution Preparation:
Pipette an appropriate volume of the stock solution into a 10 mL volumetric flask.
Dilute with the solvent to the mark to obtain a working solution with an expected absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.). A starting concentration of 10 µg/mL is recommended.
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
Set the wavelength range to scan from 200 nm to 800 nm.
Baseline Correction:
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
Place the cuvette in the reference beam path of the spectrophotometer.
Run a baseline scan to zero the instrument across the entire wavelength range.
Sample Measurement:
Rinse a second quartz cuvette with the working solution and then fill it.
Place the sample cuvette in the sample beam path.
Initiate the scan.
Data Analysis:
The resulting spectrum will show absorbance as a function of wavelength.
Identify the wavelength(s) at which the maximum absorbance occurs. These are the λmax values.
Record the absorbance value at each λmax.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Conclusion
While direct experimental data for 8-Fluoro-2,7-dimethyl-5-nitroquinoline remains to be reported, a comparative analysis of its structural analogs provides a strong foundation for predicting its UV-Vis absorption characteristics. The interplay of the electron-withdrawing nitro and fluoro groups with the electron-donating methyl groups on the quinoline scaffold is expected to result in a complex absorption spectrum with maxima likely in the 300-350 nm range. The provided experimental protocol offers a robust methodology for the empirical determination of these values, which will be crucial for the future characterization and application of this promising compound in various scientific domains.
References
PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]
RSC.org. Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline. [Link]
Proper Disposal of 8-Fluoro-2,7-dimethyl-5-nitroquinoline: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 8-Fluoro-2,7-dimethyl-5-nitroquinoline. As a valued professional in research and drug development, your safety and the protection of our...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for the safe and compliant disposal of 8-Fluoro-2,7-dimethyl-5-nitroquinoline. As a valued professional in research and drug development, your safety and the protection of our environment are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the necessary precautions for handling and disposing of this compound.
Hazard Profile and Risk Assessment
Based on data from analogous compounds such as 8-fluoro-5-nitroquinoline and other nitroquinoline derivatives, 8-Fluoro-2,7-dimethyl-5-nitroquinoline should be handled as a substance with the following potential hazards[1][2][3][4]:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Chronic Toxicity: Some quinoline derivatives are suspected of causing genetic defects or cancer[3][5][6].
Environmental Hazard: Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects[5].
The presence of the nitro group and the fluorine atom can enhance the reactivity and toxicity of the molecule. Therefore, all handling and disposal procedures must be conducted with the utmost caution.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the GHS hazard classifications for compounds structurally related to 8-Fluoro-2,7-dimethyl-5-nitroquinoline, providing a basis for a conservative approach to its handling and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential hazards, strict adherence to safety protocols is mandatory. All work with 8-Fluoro-2,7-dimethyl-5-nitroquinoline should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood[6][7].
Required Personal Protective Equipment (PPE):
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Dispose of contaminated gloves as hazardous waste[6].
Eye Protection: Safety goggles or a face shield must be worn at all times[6].
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary[6].
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used[6][8].
Waste Segregation and Storage: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process[9].
Step-by-Step Segregation and Storage Protocol:
Waste Identification: All waste streams containing 8-Fluoro-2,7-dimethyl-5-nitroquinoline must be clearly identified. This includes pure compound, reaction mixtures, contaminated labware (e.g., vials, pipette tips, chromatography columns), and solvent rinses.
Dedicated Waste Containers: Use separate, dedicated, and clearly labeled hazardous waste containers for solid and liquid waste.
Solid Waste: Collect solid 8-Fluoro-2,7-dimethyl-5-nitroquinoline, contaminated weighing paper, and other contaminated disposable labware in a designated, robust, and sealable container labeled "Hazardous Solid Waste: Halogenated Nitroaromatic Compounds"[6][9].
Liquid Waste: Solutions containing 8-Fluoro-2,7-dimethyl-5-nitroquinoline and solvent rinses should be collected in a compatible, leak-proof container labeled "Hazardous Liquid Waste: Halogenated Nitroaromatic Solvents"[6][9].
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "8-Fluoro-2,7-dimethyl-5-nitroquinoline," and the approximate concentration and quantity of the waste.
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage or container degradation[7]. Keep containers securely closed when not in use.
Disposal Methodologies
The final disposal of 8-Fluoro-2,7-dimethyl-5-nitroquinoline must be conducted through a licensed and approved hazardous waste disposal facility. The recommended method for the destruction of halogenated nitroaromatic compounds is high-temperature incineration[9].
High-Temperature Incineration: The Preferred Method
Process: The waste is combusted in a specialized hazardous waste incinerator at extremely high temperatures (typically above 982°C or 1800°F). This process is designed to break down the complex organic molecule into simpler, less harmful compounds such as carbon dioxide, water, nitrogen oxides, and hydrogen fluoride[9].
Emission Control: Licensed incineration facilities are equipped with advanced air pollution control systems, including scrubbers and filters, to neutralize acidic gases and capture any particulate matter, preventing the release of harmful pollutants into the atmosphere[9].
Ash Disposal: The resulting ash is tested to ensure it is non-hazardous before being landfilled. If the ash still contains hazardous constituents, it must be disposed of in a secure hazardous waste landfill[9].
Alternative and Emerging Technologies
While high-temperature incineration is the current standard, research into more sustainable disposal methods for nitroaromatic and fluorinated compounds is ongoing. These include:
Advanced Oxidation Processes (AOPs): Methods like catalytic ozonation can effectively degrade quinoline and other aromatic compounds in wastewater[5].
Bioremediation: Some microbial cultures have been shown to be capable of degrading nitroaromatic compounds[5][10][11][12]. However, the efficacy for this specific compound is unknown and this is not a currently accepted disposal method for concentrated laboratory waste.
Chemical Recycling: Emerging technologies are being developed for the chemical recycling of fluorinated compounds to recover the fluorine content, contributing to a circular economy for these chemicals[13].
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct personal protective equipment.
Contain the Spill: For solid spills, carefully sweep the material into a sealable container, avoiding dust generation[6]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol, acetone) and collect the rinsate as hazardous liquid waste[6].
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established procedures.
Regulatory Compliance
The disposal of hazardous waste is strictly regulated by federal and state agencies, including the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[14][15][16][17][18][19][20]. It is your responsibility to ensure that all disposal activities are in full compliance with these regulations. Always consult with your institution's EHS department to understand the specific requirements for your location.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Caption: Disposal Workflow for 8-Fluoro-2,7-dimethyl-5-nitroquinoline.
Conclusion
The responsible management and disposal of 8-Fluoro-2,7-dimethyl-5-nitroquinoline are critical for ensuring the safety of laboratory personnel and protecting the environment. By adhering to the procedures outlined in this guide, researchers can minimize risks and maintain compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
Study.com. (n.d.). EPA Hazardous Waste Regulations. Retrieved from [Link]
Enviro-Safe. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
USA-CLEAN. (2022, April 19). What are Federal and State Hazardous Waste Regulations?. Retrieved from [Link]
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]
International Journal of Engineering, Applied and Basic Sciences. (2017, November 1). Bioremediation of Nitro-aromatics: An Overview. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quinoline, 8-fluoro-5-nitro-. PubChem. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]
University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
ACS Publications. (2023, August 2). A Proposal That Would Ban Manufacture, Supply, and Use of All Fluoropolymers and Most Fluorinated Reagents within the Entire EU. Organic Process Research & Development. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
Taylor & Francis Online. (2025, March 3). Key developments in fluorinated heterocycles. Retrieved from [Link]
PubChemLite. (n.d.). 8-fluoro-5-nitroquinoline (C9H5FN2O2). Retrieved from [Link]
CORDIS | European Commission. (2025, September 1). Chemical Recycling of Fluorochemicals. Retrieved from [Link]
CNMI Law Revision Commission. (n.d.). Title 65-50 Hazardous Waste Management Regulations. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 8-Nitroquinoline - GHS Data. Retrieved from [Link]
MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
Personal protective equipment for handling 8-Fluoro-2,7-dimethyl-5-nitroquinoline
Part 1: Immediate Hazard Assessment & Risk Profile Warning: As a specific Safety Data Sheet (SDS) for the 2,7-isomer may not be commercially standardized, this protocol applies the Precautionary Principle . It derives sa...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Immediate Hazard Assessment & Risk Profile
Warning: As a specific Safety Data Sheet (SDS) for the 2,7-isomer may not be commercially standardized, this protocol applies the Precautionary Principle . It derives safety constraints from the structural class of fluoro-nitroquinolines , which are known for acute toxicity, potential mutagenicity, and skin sensitization.
Chemical Risk Profile
Hazard Category
Classification (Inferred)
Critical Risk Factor
Acute Toxicity
Category 3/4 (Oral/Dermal)
Nitro-aromatics can cause methemoglobinemia (interference with oxygen transport in blood) upon absorption.[1]
Carcinogenicity
Category 2 (Suspected)
Nitroquinoline derivatives (e.g., 4-nitroquinoline-1-oxide) are potent mutagens and DNA intercalators.[1]
Skin/Eye Irritation
Category 2A/2
Fluorinated aromatics can cause severe irritation and potential delayed burns.[1]
Physical State
Solid (Powder)
High risk of aerosolization during weighing and transfer.[1]
Core Directive: Treat this compound as a Genotoxic Impurity (GTI) until toxicological data proves otherwise. All handling must prevent any detectable exposure.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard laboratory requirements, ensuring safety against both solid particulates and solution-phase permeation.[1]
PPE Selection Logic (Graphviz Diagram)
Caption: Decision tree for selecting appropriate PPE based on the physical state of the chemical.
Check for pinholes by inflating gloves with air before donning. Change outer gloves every 30 mins.
Respiratory Protection
P100 Particulate Respirator (minimum) if weighing outside a hood (not recommended).[1] Ideally, rely on Class II Type A2 Biosafety Cabinet or Fume Hood.
Ensure face seal check is performed. Facial hair must not interfere with seal.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to powder drift risk.[1]
Anti-fog coating recommended.[1] Verify side shields are sealed.
Body Protection
Tyvek® Lab Coat (Disposable) with elastic cuffs.[1] Closed-toe leather/chemical-resistant shoes.[1][2]